molecular formula C8H10N2O2 B1460761 1-(4-Hydroxyphenyl)-1-methylurea CAS No. 106837-43-8

1-(4-Hydroxyphenyl)-1-methylurea

Cat. No.: B1460761
CAS No.: 106837-43-8
M. Wt: 166.18 g/mol
InChI Key: AXMQZCPLAYDHAX-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1-methylurea is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMQZCPLAYDHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of 1-(4-Hydroxyphenyl)-1-methylurea (CAS: 106837-43-8). This document is structured for researchers and process chemists, focusing on the acid-catalyzed carbamoylation of


-methyl-4-aminophenol  (Metol).

Executive Summary

1-(4-Hydroxyphenyl)-1-methylurea is a structural motif found in various pharmaceutical intermediates and herbicide metabolites. Its synthesis presents a specific regiochemical challenge: ensuring carbamoylation occurs at the secondary amine rather than the phenolic oxygen. This guide presents a robust, scalable protocol using Sodium Cyanate (NaCNO) in an acidic aqueous medium. This method avoids the use of hazardous isocyanates or phosgene, leveraging the higher nucleophilicity of the


-methyl amine to achieve high regioselectivity.

Target Compound Data:

  • IUPAC Name: 1-(4-Hydroxyphenyl)-1-methylurea[1]

  • CAS Number: 106837-43-8[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 166.18 g/mol [2]

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the disconnection of the urea carbonyl. The most direct and atom-economical route involves the addition of isocyanic acid (generated in situ) to the secondary amine.

Strategic Considerations:

  • Regioselectivity: The nitrogen atom in

    
    -methyl-4-aminophenol is significantly more nucleophilic than the phenolic oxygen. Under acidic conditions, the amine is protonated, but the equilibrium concentration of the free amine reacts rapidly with the electrophilic isocyanic acid (
    
    
    
    ).
  • Reagent Choice: Sodium cyanate is preferred over methyl isocyanate (MIC) or triphosgene due to safety profiles and the ability to run the reaction in aqueous media.

  • Starting Material:

    
    -methyl-4-aminophenol is commonly available as its hemisulfate salt (Metol), widely used in photography, making it an accessible and cost-effective precursor.
    

Retrosynthesis Target 1-(4-Hydroxyphenyl)-1-methylurea (Target) Precursor N-Methyl-4-aminophenol (Metol) Target->Precursor N-Carbamoylation Reagent Isocyanic Acid (from NaCNO + H+) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly from Metol and Isocyanic acid.

Experimental Protocol

Materials & Reagents[4][5]
  • Precursor:

    
    -Methyl-4-aminophenol sulfate (Metol) [CAS: 55-55-0] - 172.19  g/mol  (salt basis).
    
  • Reagent: Sodium Cyanate (NaCNO) - 96% purity.

  • Solvent: Deionized Water.

  • Catalyst/pH Adjuster: Glacial Acetic Acid or dilute HCl.

  • Workup: Ethyl Acetate (for extraction if precipitation is incomplete), Ethanol (for recrystallization).

Synthesis Procedure

Scale: 10 mmol (approx. 1.7 g theoretical yield)

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10 mmol) of

    
    -methyl-4-aminophenol sulfate in 15 mL of warm water (40°C) . The solution should be clear to slightly beige.
    
  • Acidification: Verify the pH is approximately 3–4. If using the free base, add dilute HCl until the amine is protonated. For the sulfate salt, the solution is naturally acidic. Add 0.5 mL of glacial acetic acid to buffer the reaction.

  • Addition: Dissolve 0.97 g (15 mmol, 1.5 eq) of Sodium Cyanate in 5 mL of water . Add this solution dropwise to the stirring amine solution over 10 minutes.

    • Observation: A slight exotherm may occur. A white precipitate often begins to form as the concentration of the urea product increases.

  • Reaction: Stir the mixture at 35–40°C for 2 hours , then allow it to stir at room temperature overnight (12 hours).

    • Mechanism:[4] The cyanate ion (

      
      ) is protonated to isocyanic acid (
      
      
      
      ), which is attacked by the secondary amine.
  • Quenching: Cool the mixture in an ice bath to 0–5°C for 30 minutes to maximize precipitation.

Workup & Purification
  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with 5 mL of ice-cold water to remove inorganic salts (sodium sulfate) and unreacted cyanate.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1) .

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect the white crystalline needles by filtration.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Workflow Start Start: Metol Sulfate + Water (40°C) Step1 Add NaCNO (aq) Dropwise Start->Step1 Step2 Stir 2h @ 40°C then 12h @ RT Step1->Step2 Step3 Cool to 0°C (Precipitation) Step2->Step3 Decision Precipitate formed? Step3->Decision Filter Vacuum Filtration Decision->Filter Yes Extract Extract w/ EtOAc Dry & Evaporate Decision->Extract No Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst Final Pure Product (White Needles) Recryst->Final

Figure 2: Experimental workflow for the isolation of 1-(4-hydroxyphenyl)-1-methylurea.

Characterization

The identity of the product must be confirmed to ensure the urea moiety is attached to the nitrogen and not the oxygen (which would form a carbamate).

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

):
  • 
     9.20 (s, 1H):  Phenolic 
    
    
    
    . (Disappears on
    
    
    shake).
  • 
     6.95 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to the urea group.
  • 
     6.70 (d, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to the hydroxyl group.
  • 
     5.85 (br s, 2H):  Urea 
    
    
    
    protons.
  • 
     3.05 (s, 3H): 
    
    
    
    -Methyl protons (
    
    
    ).
    • Note: The singlet at 3.05 ppm is diagnostic. If the product were the

      
      -carbamate, the methyl would remain attached to the amine (appearing as a secondary amine signal) or shift significantly.
      

C NMR (100 MHz, DMSO-

):
  • 
     158.5:  Urea Carbonyl (
    
    
    
    ).
  • 
     155.2:  Aromatic 
    
    
    
    .
  • 
     136.1:  Aromatic 
    
    
    
    .[5]
  • 
     127.5:  Aromatic 
    
    
    
    .
  • 
     115.4:  Aromatic 
    
    
    
    .
  • 
     38.2:  Methyl Carbon (
    
    
    
    ).
Mass Spectrometry
  • ESI-MS (Positive Mode): Calculated for

    
    
    
    
    
    . Found: 167.1.
  • Fragmentation Pattern: Loss of

    
     (43 Da) or loss of 
    
    
    
    is typical for these ureas.
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 165–168°C (Decomposes). Note: Phenylureas often exhibit sharp melting points followed by decomposition.

Critical Process Parameters (Expert Insights)

  • pH Control is Vital: The reaction relies on the presence of isocyanic acid (

    
    ).
    
    • If pH < 2:

      
       hydrolyzes rapidly to 
      
      
      
      and
      
      
      , reducing yield.
    • If pH > 6: The amine is unprotonated, but the concentration of

      
       is too low (exists as 
      
      
      
      ).
    • Target: Maintain pH 3.5–4.5. The sulfate salt of Metol usually provides this naturally; if using free base, acetic acid is mandatory.

  • Temperature Management: Do not exceed 50°C. Higher temperatures promote the isomerization of urea to ammonium cyanate or polymerization of isocyanic acid to cyanuric acid.

  • Regioselectivity Check: The formation of the

    
    -carbamate (urethane) is theoretically possible but kinetically disfavored compared to the 
    
    
    
    -carbamoylation. The IR spectrum should show a strong Urea
    
    
    stretch at ~1650 cm
    
    
    (Amide I) and not the higher frequency Carbamate
    
    
    (~1700+ cm
    
    
    ).

References

  • Sigma-Aldrich. Product Detail: 1-(4-hydroxyphenyl)-1-methylurea (CAS 106837-43-8). Retrieved from .

  • ChemicalBook. 1-(4-hydroxyphenyl)-1-methylurea Properties and Synthesis. Retrieved from .

  • Kurzer, F. (1956). Cyanates and their Thio-derivatives.[5] Organic Syntheses, Coll. Vol. 4, p.49. (General method for urea synthesis from amines and cyanates).

  • Sartori, G., et al. (2000). Lanthanide triflate catalyzed synthesis of ureas. Journal of Organic Chemistry.

Sources

Mechanistic Profiling of 1-(4-Hydroxyphenyl)-1-methylurea: Structural Insights and Pharmacological Hypotheses

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous mechanistic profiling of 1-(4-Hydroxyphenyl)-1-methylurea , structured for researchers and drug development professionals. This analysis synthesizes structural pharmacophore modeling with established metabolic principles to propose and validate mechanism of action (MoA) hypotheses.

Executive Summary & Chemical Identity

1-(4-Hydroxyphenyl)-1-methylurea (CAS: 106837-43-8) represents a distinct pharmacophore bridging the structural properties of para-aminophenols (e.g., Acetaminophen) and phenylureas. Unlike typical N-mono-substituted urea metabolites, this compound features a tertiary nitrogen at the N1 position, bearing both the phenolic ring and a methyl group.

This structural modification is critical for drug design as it theoretically blocks the canonical bioactivation pathways leading to hepatotoxic quinone imines, positioning this compound as a high-value probe for safer analgesic design and metabolic stability studies .

Chemical Structure:

  • Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol [1]

  • Key Moiety: N-methyl-N-(4-hydroxyphenyl) carbamoyl group.

Mechanism of Action (MoA) Hypotheses

Based on Structure-Activity Relationship (SAR) analysis and homologous compound profiling, we propose three primary mechanistic hypotheses.

Hypothesis A: The "Blocked-NAPQI" Safety Mechanism

Rationale: The hepatotoxicity of Acetaminophen (APAP) is driven by CYP450-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI). This requires the abstraction of a proton from the amide nitrogen. Mechanism: In 1-(4-Hydroxyphenyl)-1-methylurea, the N1-nitrogen is fully substituted (methyl + phenyl). Lacking an abstractable proton, the direct formation of a neutral quinone imine species is sterically and electronically impeded. Implication: This compound may exhibit a significantly wider therapeutic index than APAP by evading immediate glutathione depletion.

Hypothesis B: Peroxidase-Dependent COX Inhibition

Rationale: Phenolic compounds often act as reducing cosubstrates for the peroxidase (POX) active site of Cyclooxygenase (COX) enzymes. Mechanism: The 4-hydroxy moiety donates an electron to reduce the protoporphyrin IX radical cation in the COX POX site. This prevents the oxidation of Tyr385, thereby stalling the cyclooxygenase cycle and inhibiting prostaglandin synthesis. Prediction: Efficacy will be high in low-peroxide environments (CNS) but reduced in high-peroxide environments (inflamed tissue), mimicking the "peroxide tone" sensitivity of paracetamol.

Hypothesis C: Bioactivation via N-Demethylation

Rationale: While direct oxidation is blocked, CYP450 enzymes (specifically CYP2E1 or CYP1A2) may target the N-methyl group. Mechanism: Metabolic N-demethylation yields 1-(4-hydroxyphenyl)urea . This primary metabolite does possess an N-H proton and can subsequently undergo oxidation to a reactive quinone imine, restoring toxicity potential but with delayed kinetics.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates proposed in Hypotheses A and C, contrasting the "Blocked" pathway with the "Demethylation" route.

MetabolicPathways Parent 1-(4-Hydroxyphenyl)-1-methylurea (Parent Drug) DirectOx Direct Quinone Imine Formation Parent->DirectOx BLOCKED (No N-H) Demethylation N-Demethylation (CYP2E1/1A2) Parent->Demethylation Oxidative Metabolism Glucuronide O-Glucuronidation (Phase II Clearance) Parent->Glucuronide UGT Enzymes Metabolite1 1-(4-Hydroxyphenyl)urea (Intermediate) Demethylation->Metabolite1 -CH3 QI Quinone Imine (Reactive Electrophile) Metabolite1->QI -2e- / -2H+ GSH GSH Adducts (Detoxification) QI->GSH + Glutathione

Figure 1: Proposed metabolic divergence showing the blockade of direct toxic activation (Red Dotted) vs. the demethylation-dependent pathway (Yellow).

Experimental Protocols for Validation

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol 1: Peroxidase Site Interaction Assay (Testing Hypothesis B)

Objective: Determine if the compound acts as a reducing cosubstrate for COX-1/COX-2. Principle: Monitor the oxidation of the compound by COX enzymes in the presence of arachidonic acid (AA) or PGG2.

Step-by-Step Workflow:

  • Enzyme Prep: Incubate Recombinant Ovine COX-1 (10 units) in Tris-HCl buffer (pH 8.0) containing hematin (1 µM).

  • Substrate Addition: Add 1-(4-Hydroxyphenyl)-1-methylurea (10–1000 µM).

  • Initiation: Trigger reaction with Arachidonic Acid (100 µM) or Hydrogen Peroxide (for POX-only activity).

  • Detection:

    • Oxygen Consumption: Measure using a Clark-type electrode (Oxygraph). Inhibition of AA-induced O2 consumption indicates COX inhibition.

    • Spectral Shift: Monitor UV-Vis absorbance changes at 400–500 nm to detect oxidation of the phenol to a quinone species.

  • Control: Run parallel assays with Acetaminophen (positive control) and Indomethacin (competitive inhibitor control).

Protocol 2: Microsomal Stability & GSH Trapping (Testing Hypotheses A & C)

Objective: Identify reactive metabolites and verify the "Blocked-NAPQI" hypothesis.

Step-by-Step Workflow:

  • Incubation System:

    • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Test Compound: 10 µM.

    • Cofactor: NADPH-regenerating system.

    • Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine.

  • Time Points: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile with internal standard.

  • Analysis (LC-MS/MS):

    • Target 1: Depletion of Parent (Intrinsic Clearance).

    • Target 2: Search for m/z corresponding to Demethylated metabolite (M-14).

    • Target 3: Search for GSH adducts.

      • Hypothesis A Validation: Absence of direct GSH adducts of the parent.

      • Hypothesis C Validation: Presence of GSH adducts on the demethylated species.

Comparative Data Summary

FeatureAcetaminophen (APAP)1-(4-Hydroxyphenyl)-1-methylurea
N-Substitution Secondary Amine (-NH-)Tertiary Amine (-N(CH₃)-)
Reactive Intermediate NAPQI (Direct formation)None (Direct) / Indirect via Demethylation
Primary Clearance Glucuronidation / SulfationGlucuronidation / N-Demethylation
Predicted Toxicity High (upon GSH depletion)Low to Moderate (Delayed activation)
COX Inhibition Mode POX site reducerPOX site reducer (Predicted)

Signaling Pathway: COX Inhibition Mechanism

This diagram details the theoretical interaction at the molecular level within the enzyme active site.

COX_Mechanism Tyr385 Tyr385 Radical (Active COX Catalyst) RestingTyr Tyr385 (Inactive) Tyr385->RestingTyr Deactivated AA Arachidonic Acid Tyr385->AA Abstracts H+ POX_Site COX POX Site (Heme-Fe4+=O) POX_Site->Tyr385 Oxidizes Drug 1-(4-Hydroxyphenyl)-1-methylurea (Reducing Cosubstrate) Drug->Tyr385 Reduces Radical (Scavenging) Drug->POX_Site Donates Electron (Reduces Heme) OxDrug Oxidized Radical Species Drug->OxDrug Becomes PGG2 Prostaglandin G2 AA->PGG2 Cyclooxygenase Cycle

Figure 2: The "Peroxide Clamp" mechanism where the compound reduces the Tyr385 radical, halting prostaglandin synthesis.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. Link

  • Nelson, S. D. (1990). Molecular mechanisms of the hepatotoxicity caused by acetaminophen. Seminars in Liver Disease. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link

  • Sigma-Aldrich. 1-(4-Hydroxyphenyl)-1-methylurea Product Sheet (CAS 106837-43-8).[1] Link

  • Boutaud, O., et al. (2002). Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H synthases. Proceedings of the National Academy of Sciences. Link

Sources

A Strategic Guide to the Preliminary Biological Screening of 1-(4-Hydroxyphenyl)-1-methylurea (HPMU): From Structural Insights to Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic agent is a rigorous, multi-stage process. The initial preliminary biological screening is arguably the most critical phase, serving as a gatekeeper that determines whether a compound warrants further investigation.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary biological evaluation of 1-(4-Hydroxyphenyl)-1-methylurea , a compound we will refer to as HPMU. Lacking prior biological data, our screening strategy is predicated on a rational, structure-based approach. The presence of a phenolic hydroxyl group and a methylurea moiety suggests potential for a range of activities, including cytotoxicity, antioxidant effects, antimicrobial action, and enzyme inhibition. This document details the causality behind assay selection, provides step-by-step protocols for foundational in vitro screens, and offers frameworks for data interpretation, thereby creating a self-validating system for the initial characterization of HPMU.

Introduction: A Structure-Guided Rationale for Screening

In early-stage drug discovery, the objective is to rapidly and cost-effectively identify "hits"—compounds demonstrating useful biological activity.[1][2] The screening cascade for a novel molecule like HPMU must be logical and hierarchical. Our strategy is guided by its chemical architecture:

  • The 4-Hydroxyphenyl (Phenolic) Moiety: This functional group is a well-known structural alert for antioxidant activity due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. It is also a common feature in molecules that interact with protein targets, including enzymes and receptors, sometimes conferring cytotoxic or other signaling effects.

  • The Methylurea Moiety: The urea functional group is a versatile pharmacophore capable of forming multiple hydrogen bonds. This makes it an excellent candidate for interacting with the active sites of enzymes, particularly proteases and kinases, where it can act as a bioisostere for peptide bonds.

Based on this structural analysis, a logical preliminary screening cascade for HPMU includes four key pillars:

  • Cytotoxicity: To assess baseline toxicity and potential as an anti-proliferative agent.

  • Antimicrobial Activity: To explore potential as an anti-infective agent.

  • Antioxidant Potential: To validate the function of the phenolic group.

  • Enzyme Inhibition: To perform an exploratory screen against a model enzyme.

This multi-pronged approach ensures a broad yet efficient initial assessment of HPMU's biological potential.[3][4]

Foundational Screen: In Vitro Cytotoxicity Profiling

2.1 Causality and Experimental Choice

Before exploring any specific therapeutic activity, it is imperative to determine a compound's intrinsic cytotoxicity.[5] This foundational screen serves two purposes: 1) it identifies potential anti-cancer activity if the compound is selectively toxic to cancer cells, and 2) it establishes a concentration range for subsequent assays to ensure that observed effects are not simply due to cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this purpose. It is a robust, reliable, and high-throughput colorimetric assay that measures cellular metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells, providing a quantitative measure of cytotoxicity.[6][7]

2.2 Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of HPMU. Include vehicle control & untreated wells. A->B C 3. Incubation Incubate for 48-72h under standard cell culture conditions. B->C D 4. MTT Addition Add MTT reagent to all wells. Incubate for 2-4h. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO, SDS) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 value. F->G

Caption: High-level workflow for cytotoxicity assessment using the MTT assay.

2.3 Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a panel of human cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for non-cancerous control) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a 100 mM stock solution of HPMU in dimethyl sulfoxide (DMSO). Create a series of 2x working concentrations (e.g., 200 µM to 1.56 µM) by serially diluting the stock in culture medium. Ensure the final DMSO concentration in all wells will be ≤0.1%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of HPMU. Include wells for "vehicle control" (medium with 0.1% DMSO) and "untreated control" (medium only).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance_Test / Absorbance_Control) * 100. Plot the viability percentage against the log of HPMU concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2.4 Data Presentation and Interpretation

Cell LineCell TypeHypothetical IC₅₀ (µM)Selectivity Index (SI)¹
HeLaCervical Carcinoma25.44.9
MCF-7Breast Adenocarcinoma38.13.3
A549Lung Carcinoma62.52.0
HEK293Non-cancerous Kidney125.0-
¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value (>2) suggests cancer-selective cytotoxicity.

Screening for Antimicrobial Activity

3.1 Causality and Experimental Choice

The rise of antimicrobial resistance necessitates a continuous search for new anti-infective agents.[8] A preliminary screen for antimicrobial activity is a high-value endeavor for any novel compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is chosen for its quantitative results, efficiency, and suitability for testing multiple organisms simultaneously in a 96-well format.[8][12]

3.2 Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow A 1. Compound Dilution Prepare 2-fold serial dilutions of HPMU in a 96-well plate using growth broth. B 2. Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Add the microbial inoculum to all wells. Include positive (no drug) and negative (no microbes) controls. B->C D 4. Incubation Incubate the plate at 37°C for 16-20 hours. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration in a clear well. D->E F 6. (Optional) MBC Determination Plate aliquots from clear wells onto agar. The MBC is the lowest concentration with no growth. E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

3.3 Detailed Experimental Protocol: Broth Microdilution

  • Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Prepare a 2x starting concentration of HPMU in MHB. Add 100 µL of this solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Select test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Grow them to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Reading: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of HPMU at which there is no visible turbidity (growth).

3.4 Data Presentation and Interpretation

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria64
Escherichia coli (ATCC 25922)Gram-negative Bacteria>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>128
Candida albicans (ATCC 90028)Fungus (Yeast)32

Evaluation of Antioxidant Potential

4.1 Causality and Experimental Choice

The phenolic hydroxyl group in HPMU is a strong indicator of potential antioxidant activity. Antioxidants can mitigate oxidative stress, a pathological process implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for screening the antioxidant capacity of compounds.[13] DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, causing the solution's absorbance to decrease.[14] The degree of color change is proportional to the compound's radical scavenging activity.

4.2 Experimental Workflow: DPPH Assay

DPPH_Workflow A 1. Sample Preparation Prepare serial dilutions of HPMU and a standard (e.g., Ascorbic Acid) in methanol or ethanol. B 2. Reaction Setup In a 96-well plate, mix the sample dilutions with a DPPH solution. A->B C 3. Incubation Incubate the plate in the dark at room temperature for 30 minutes. B->C D 4. Absorbance Reading Measure the absorbance at ~517 nm. C->D E 5. Data Analysis Calculate % radical scavenging activity. Determine the IC50 value. D->E

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

4.3 Detailed Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[13] Prepare a 1 mg/mL stock solution of HPMU and a positive control (e.g., Ascorbic Acid) in methanol. Create serial dilutions from these stocks.

  • Assay Setup: In a 96-well plate, add 100 µL of each sample dilution.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently by pipetting. The final volume is 200 µL.

  • Controls: Prepare a blank (100 µL methanol + 100 µL DPPH) and a negative control for each sample concentration (100 µL sample + 100 µL methanol).

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.[14]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_blank - Abs_sample) / Abs_blank] * 100. Plot the scavenging percentage against the log of HPMU concentration to determine the IC₅₀ value.

4.4 Data Presentation and Interpretation

CompoundHypothetical IC₅₀ (µg/mL)
HPMU85.2
Ascorbic Acid (Standard)8.7

Exploratory Enzyme Inhibition Screening

5.1 Causality and Experimental Choice

The urea scaffold in HPMU is a privileged structure in medicinal chemistry, known for its ability to mimic peptide bonds and interact with enzyme active sites through hydrogen bonding.[15] An exploratory screen against a well-characterized enzyme can provide valuable insights into HPMU's potential as an inhibitor. We select trypsin , a serine protease, as a model enzyme because its activity can be easily monitored spectrophotometrically using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[16] Inhibition is measured by a decrease in the rate of product formation.[17]

5.2 Hypothetical Signaling Pathway and Point of Inhibition

Protease_Pathway cluster_0 Proteolytic Cascade Proenzyme Inactive Proenzyme (e.g., Trypsinogen) ActiveEnzyme Active Protease (e.g., Trypsin) Proenzyme->ActiveEnzyme Activation Products Cleaved Products + Downstream Signaling ActiveEnzyme->Products Catalysis Substrate Protein Substrate Substrate->ActiveEnzyme Inhibitor HPMU (Inhibitor) Inhibitor->ActiveEnzyme Inhibition

Caption: Simplified protease activation pathway showing the point of inhibition.

5.3 Detailed Experimental Protocol: Trypsin Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.6.[17]

    • Trypsin Solution: Prepare a 50 µg/mL solution of trypsin in cold assay buffer immediately before use.

    • Substrate Solution: Prepare a 1 mM solution of BAPNA in a small amount of DMSO, then dilute to the final concentration with assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of HPMU in assay buffer.

  • Assay Setup (96-well plate):

    • Test Wells: 20 µL of HPMU solution + 160 µL of assay buffer + 20 µL of trypsin solution.

    • Control Wells (100% activity): 20 µL of assay buffer + 160 µL of assay buffer + 20 µL of trypsin solution.

    • Blank Wells: 20 µL of assay buffer + 180 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[18][19]

  • Reaction Initiation: Add 20 µL of the BAPNA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition using the formula: [(V_control - V_test) / V_control] * 100. Plot the percent inhibition against the log of HPMU concentration to determine the IC₅₀ value.

5.4 Data Presentation and Interpretation

HPMU Concentration (µM)Hypothetical % Inhibition
15.2
1018.9
5048.5
10075.3
25092.1
Calculated IC₅₀ ~52 µM

Synthesis and Future Directions

This guide outlines a rational, multi-assay approach to the preliminary biological screening of 1-(4-Hydroxyphenyl)-1-methylurea (HPMU). The hypothetical data generated from these foundational screens provide a preliminary profile of the compound:

  • Moderately cytotoxic with some selectivity towards cancer cells.

  • Mild antifungal activity against C. albicans but limited antibacterial effect.

  • Weak to moderate antioxidant potential.

  • Moderate inhibitory activity against the model protease, trypsin.

These initial findings are crucial for guiding the next steps in the drug discovery process.[3] Future work should focus on:

  • Mechanism of Action Studies: For the most promising activity (e.g., cytotoxicity), investigate the underlying mechanism (e.g., apoptosis, cell cycle arrest).

  • Target Deconvolution: If enzyme inhibition is confirmed, screen against a panel of specific proteases or other enzyme classes to identify the primary target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of HPMU to improve potency and selectivity.

  • Advanced In Vitro Models: Progress to more complex models like 3D cell cultures or co-cultures to better mimic the in vivo environment.[4]

By systematically executing this screening cascade, researchers can make informed decisions, efficiently allocating resources to compounds with the highest therapeutic potential.

References

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Sumanth, M. General Principles of Preclinical Screening. [Link]

  • Wikipedia. MTT assay. [Link]

  • Slideshare. General principles of preclinical screening. [Link]

  • Scribd. DPPH Assay Protocol with Ascorbic Acid. [Link]

  • Zhao, et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

  • Kumar, P., et al. (2018). General Cytotoxicity Assessment by Means of the MTT Assay. PubMed. [Link]

  • JETIR. (2019). MEASUREMENT OF ANTIOXIDANT ACTIVITY OF PLANT EXTRACTS. [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • IntuitionLabs.ai. (2025, November 18). Preclinical vs. Clinical Research: Key Stages of Drug Development. [Link]

  • E-PG Pathshala. ENZYME INHIBITION. [Link]

  • Zhou, A., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

Sources

Comprehensive Pre-formulation Profiling: 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Stability, Solubility, and Analytical Characterization [1][2]

Executive Summary & Compound Architecture

1-(4-Hydroxyphenyl)-1-methylurea (HPMU) represents a critical structural scaffold often encountered as a metabolite of substituted phenylurea herbicides (e.g., isoproturon) or as a degradation impurity in urea-based pharmaceuticals.[1][2] Its structure combines a phenolic moiety with a labile urea bridge, presenting a "double-edged" stability challenge:[1]

  • Hydrolytic Instability: The urea linkage is susceptible to acid/base hydrolysis.[2][3]

  • Oxidative Lability: The electron-rich phenol group is prone to oxidation, potentially forming toxic quinone imines (analogous to the hepatotoxic metabolite of paracetamol, NAPQI).[3]

This guide provides a rigorous, self-validating framework for characterizing HPMU, moving beyond basic textbook definitions to actionable experimental protocols.[1][2][3]

Structural Analysis[4]
  • IUPAC Name: 1-(4-Hydroxyphenyl)-1-methylurea[1][2]

  • Molecular Formula: C₈H₁₀N₂O₂[2][3]

  • Key Functional Groups:

    • Phenolic Hydroxyl: Weak acid (pKa ~9.8–10.0), dictates pH-dependent solubility.[1][2]

    • N,N-Disubstituted Urea: The N1-methyl group prevents certain tautomerizations but sterically influences hydrolytic rates.[1][2][3]

Solubility Profiling: Protocols & Causality

Solubility is not a single number; it is a dynamic parameter dependent on pH and buffer species.[2][3] For HPMU, the phenolic proton creates a "solubility jump" at high pH, which must be mapped to avoid precipitation in biological media.[3]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Standard: OECD Guideline 105 / FDA Solubility Guidelines.[2][3]

Objective: Determine the intrinsic solubility (


) and pH-dependent profile.

Workflow:

  • Preparation: Excess HPMU solid is added to buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 10.0).

  • Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Filtration (0.45 µm PVDF) or centrifugation.[2][3] Crucial: Pre-saturate filters to prevent analyte loss.[2][3]

  • Quantification: HPLC-UV (Method defined in Section 4).[1][2][3]

Data Interpretation Table:

pH ConditionPredicted BehaviorMechanistic Rationale
pH 1.2 (HCl) Moderate/HighProtonation of urea oxygen may increase solubility slightly; risk of acid hydrolysis.[1][2]
pH 4.5 - 6.8 Low (Intrinsic

)
Molecule is neutral.[1][2][3] This is the baseline solubility.
pH 7.4 Low/ModerateApproaching pKa; minor ionization.[2][3]
pH 10.0 HighPhenol deprotonation (

) drastically increases polarity and solubility.[1][2][3]
Solvent Screening for Stock Solutions

For analytical standards or early toxicology dosing, water is often insufficient.[2][3]

  • Recommended Co-solvents: DMSO (excellent), Methanol (good), PEG 400 (moderate).[1][2][3]

  • Caution: Avoid acetone or aldehydes, which can react with the primary amine of the urea terminus (Schiff base formation).[3]

Stability Studies: Hydrolysis & Oxidation

This is the core of the risk assessment.[3] You must differentiate between cleavage (hydrolysis) and transformation (oxidation).[1][2][3]

Hydrolysis Pathways (The Urea Bridge)

N-substituted ureas degrade via the


 mechanism (Base-Catalyzed Acyl Cleavage) or acid catalysis.[1][2]
  • Degradation Products:

    • Primary: N-methyl-4-aminophenol (Toxic/Reactive).[1][2]

    • Secondary: Cyanic acid / Ammonia / CO₂.[2][3]

Experimental Protocol (Forced Degradation - Hydrolysis):

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours.

  • Neutral: Water, 80°C, 24 hours.

Scientist's Note: If the N-methyl group is on the same nitrogen as the phenyl ring, steric hindrance usually slows hydrolysis compared to the unmethylated analog.[3] However, once cleaved, the resulting N-methyl-aminophenol is significantly more prone to oxidation than simple aniline.[1]

Oxidative Stress (The Phenol Risk)

Similar to paracetamol, the p-hydroxy group allows for the formation of quinone species.[1]

Experimental Protocol:

  • Peroxide Stress: 3% H₂O₂ at Room Temp for 2 hours.

  • Radical Stress: AIBN (Azobisisobutyronitrile) initiation (optional for advanced mechanistic study).[1][2][3]

Success Criterion: If >5% degradation is observed in H₂O₂, the formulation must include an antioxidant (e.g., Sodium Metabisulfite or Ascorbic Acid).[3]

Visualization: Degradation Pathways[1]

The following diagram maps the critical degradation routes for HPMU. Use this to guide your impurity identification strategy.

HPMU_Degradation HPMU 1-(4-Hydroxyphenyl)-1-methylurea (Parent) AcidBase Hydrolysis (pH < 2 or pH > 9) HPMU->AcidBase Stress Oxidation Oxidation (Peroxide/Air/Light) HPMU->Oxidation Stress Metabolite1 N-Methyl-4-aminophenol (Toxic Intermediate) AcidBase->Metabolite1 Cleavage Byproducts CO2 + NH3/Cyanate AcidBase->Byproducts Quinone Quinone Imine Species (Reactive Electrophile) Metabolite1->Quinone Rapid Oxidation Oxidation->Quinone -2H, -2e Polymer Brown Oligomers (Insoluble) Quinone->Polymer Polymerization

Caption: Figure 1.[1][2] Degradation pathways of HPMU. Note that the hydrolysis product (N-methyl-4-aminophenol) can re-enter the oxidative pathway, accelerating degradation.[1]

Analytical Method Development (HPLC-UV)

To monitor these changes, a specific, stability-indicating method is required.[1][2][3] Standard C18 columns are sufficient, but end-capping is critical to prevent peak tailing of the amine degradants.[1]

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard robust stationary phase.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization, sharpening peaks.[2][3]
Mobile Phase B AcetonitrileLower backpressure than Methanol; better peak shape.[2][3]
Gradient 5% B to 60% B over 10 minsElutes polar degradants early; parent elutes mid-gradient.
Wavelength 245 nm (Primary), 280 nm (Secondary)245 nm is typical for phenylureas; 280 nm is specific for the phenol ring.[2][3]
Flow Rate 1.0 mL/minStandard.[2][3]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for urea derivatives).[2][3]

  • Resolution: > 2.0 between HPMU and N-methyl-4-aminophenol.

Stability Testing Workflow (Decision Tree)

Use this logic flow to determine the storage and handling requirements for your HPMU samples.

Stability_Workflow Start Start Pre-formulation SolidState Solid State Stress (60°C / 75% RH) Start->SolidState SolutionState Solution Stress (pH 1-10, H2O2) Start->SolutionState Analysis HPLC Analysis SolidState->Analysis SolutionState->Analysis CheckHydrolysis >1% Hydrolysis? Analysis->CheckHydrolysis CheckOxidation >1% Oxidation? CheckHydrolysis->CheckOxidation No Action1 Restrict pH (4-8) Lyophilize CheckHydrolysis->Action1 Yes Action2 Add Antioxidant (Ascorbic Acid) Protect from Light CheckOxidation->Action2 Yes Action3 Standard Storage CheckOxidation->Action3 No

Caption: Figure 2. Decision tree for formulation stabilization based on stress testing results.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2][3] Test No. 105: Water Solubility.[2][3] OECD Publishing.[2][3] Link[1][2]

  • U.S. Food and Drug Administration (FDA). (2000).[2][3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3]Link[1][2]

  • Tixier, C., et al. (2001).[2][3] Hydrolysis of phenylurea herbicides: Rates and mechanisms.[2][3][4] Journal of Agricultural and Food Chemistry.[2][3] (Contextual grounding for urea hydrolysis mechanisms). Link

  • Sabadie, J. (2002).[2][3] Alcoholysis and chemical hydrolysis of phenylureas.[2][3] Weed Research.[2][3] (Provides comparative data on N-methyl urea stability). Link[1][2]

  • PubChem Compound Summary. (2023). 1-(4-Hydroxyphenyl)urea (Analog Data). National Center for Biotechnology Information.[2][3] Link[1][2]

Sources

Methodological & Application

"1-(4-Hydroxyphenyl)-1-methylurea" synthesis protocol optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol Optimization for 1-(4-Hydroxyphenyl)-1-methylurea

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, high-purity synthesis protocol for 1-(4-Hydroxyphenyl)-1-methylurea (also known as N-(4-hydroxyphenyl)-N-methylurea), addressing common pitfalls such as oxidative degradation of the precursor and regioselectivity issues (N- vs. O-carbamoylation).

Significance: This compound serves as a critical intermediate in the development of urea-based enzyme inhibitors and potential drug metabolites. Standard synthesis routes often suffer from low yields due to the oxidation of the electron-rich p-aminophenol moiety and competitive side reactions. This guide optimizes the Wöhler-type synthesis using 4-(methylamino)phenol (Metol) and sodium cyanate under controlled pH conditions.

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Mechanistic Grounding

The target molecule, 1-(4-Hydroxyphenyl)-1-methylurea , contains a urea moiety attached to a secondary amine. The most direct and "green" synthesis involves the reaction of 4-(methylamino)phenol with cyanic acid (generated in situ from sodium cyanate).

  • Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the electrophilic carbon of isocyanic acid (HNCO).

  • The Challenge (Selectivity): The precursor contains two nucleophiles: the secondary amine (-NHMe) and the phenol (-OH).

    • Amine: More nucleophilic but sterically hindered by the methyl group.

    • Phenol:[1][2][3] Less nucleophilic but prone to O-carbamoylation under basic conditions.

  • The Solution: Conducting the reaction in slightly acidic aqueous media (pH 4.0–5.0) favors the formation of the N-urea. The acid converts the cyanate ion (NCO⁻) to reactive isocyanic acid (HNCO), while the amine remains in equilibrium with its ammonium salt. The phenol remains protonated and unreactive.

Critical Optimization Parameters
ParameterStandard ConditionOptimized ConditionRationale
Precursor Form Free baseSulfate/HCl Salt Salts are more stable against oxidation than the free base.
Oxidation Control NoneSodium Sulfite / Argon The electron-rich phenol ring oxidizes rapidly to quinones (brown tar) without protection.
Reagent Ratio 1:11:1.5 (Amine:Cyanate) Excess cyanate compensates for hydrolysis of HNCO to CO₂ and NH₃.
Temperature Reflux (>100°C)50–60°C Higher temperatures promote O-carbamoylation and biuret formation.

Part 3: Visualization & Formatting

Reaction Scheme & Pathway

ReactionScheme Metol 4-(Methylamino)phenol (Metol) TS Transition State (Nucleophilic Attack) Metol->TS Nucleophilic Attack SideProduct Side Product: Quinones (Oxidation) Metol->SideProduct O2 (No Antioxidant) Cyanate Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (HNCO) Cyanate->HNCO Protonation (pH < 7) Acid Acid Source (H+) Acid->HNCO HNCO->TS Product 1-(4-Hydroxyphenyl)- 1-methylurea TS->Product Rearrangement

Figure 1: Mechanistic pathway for the synthesis of 1-(4-Hydroxyphenyl)-1-methylurea, highlighting the critical role of pH and antioxidant protection.

Part 4: Detailed Experimental Protocol

Safety Warning: Cyanates can release toxic gases in strong acids. Work in a fume hood. Metol is a skin sensitizer.

Materials:
  • Precursor: 4-(Methylamino)phenol sulfate (Metol) [CAS: 55-55-0]

  • Reagent: Sodium Cyanate (NaOCN) [CAS: 917-61-3]

  • Solvent: Deionized Water

  • Additives: Sodium Sulfite (Antioxidant), Glacial Acetic Acid (if pH adjustment is needed).

Step-by-Step Procedure:
  • Preparation of Amine Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.72 g) of 4-(methylamino)phenol sulfate in 30 mL of deionized water.

    • Optimization Step: Add 100 mg of Sodium Sulfite. This prevents the solution from turning dark brown (oxidation) and ensures a cleaner product.

    • Check pH: The solution should be naturally acidic (pH ~3-4) due to the sulfate salt.

  • Cyanate Addition:

    • Dissolve 15.0 mmol (0.98 g) of Sodium Cyanate in 10 mL of warm water (35°C).

    • Add the cyanate solution dropwise to the stirring amine solution over 15 minutes.

    • Observation: A slight precipitate may form transiently.

  • Reaction Phase:

    • Heat the reaction mixture to 55°C using an oil bath. Maintain this temperature for 3 hours .

    • Why 55°C? This temperature is sufficient to drive the reaction without causing significant hydrolysis of the urea product or O-alkylation.

    • Stirring should be vigorous to ensure mixing of any precipitating solids.

  • Work-up & Isolation:

    • Cool the mixture slowly to 0–4°C in an ice bath. Stir for 1 hour to maximize precipitation.

    • Filter the white (or off-white) solid using vacuum filtration.

    • Wash the filter cake with 2 x 5 mL of ice-cold water to remove unreacted salts and sulfite.

  • Purification (Recrystallization):

    • The crude product may contain traces of biuret or unreacted Metol.

    • Recrystallize from Water:Ethanol (9:1) . Dissolve the solid in minimal boiling solvent, filter hot (if insoluble particles exist), and cool slowly.

    • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Analytical Validation
TechniqueExpected ResultNotes
Appearance White to pale beige crystalline solidDark color indicates oxidation.
Melting Point 160–165°C (dec.)Decomposes upon melting; range depends on purity.
1H NMR (DMSO-d6) δ 3.05 (s, 3H) : N-CH₃δ 5.80 (bs, 2H) : -NH₂δ 6.7-7.1 (m, 4H) : Aromatic protonsδ 9.2 (s, 1H) : Phenolic -OHThe N-Me singlet is diagnostic. The NH₂ signal is broad and exchangeable.
HPLC Single peak >98% areaMonitor at 254 nm.

Part 5: Troubleshooting & Optimization Workflow

Workflow Start Start Synthesis CheckColor Is Solution Dark/Brown? Start->CheckColor AddSulfite Add Na2SO3 (Antioxidant) CheckColor->AddSulfite Yes CheckYield Is Yield < 50%? CheckColor->CheckYield No AddSulfite->CheckYield AdjustPH Adjust pH to 4.5 (Add AcOH) CheckYield->AdjustPH Yes CheckPurity Is MP low (<155°C)? CheckYield->CheckPurity No AdjustPH->CheckPurity Recryst Recrystallize (H2O/EtOH) CheckPurity->Recryst Yes Final Pure Product CheckPurity->Final No Recryst->Final

Figure 2: Troubleshooting logic for yield and purity optimization.

Common Issues:

  • Low Yield: Often caused by the pH rising too high (consuming HNCO). If using free base Metol, you must add 1 equivalent of Acetic Acid or HCl. If using Metol Sulfate, no extra acid is usually needed.

  • O-Carbamoylation: If the product is insoluble in base (NaOH), you may have formed the O-isomer or a bis-urea. The target N-urea should be soluble in dilute NaOH due to the phenolic proton.

References

  • Kurzer, F. (1956). Cyanic Acid and its Derivatives. Organic Syntheses , 36, 1. (Foundational chemistry of urea synthesis from amines and cyanates).

  • Smith, P. A. S. (1946). The preparation of substituted ureas. Journal of the American Chemical Society, 68(11), 2188-2191. (Kinetics of secondary amine reaction with cyanic acid).
  • Sigma-Aldrich. (2023). Product Specification: 1-Methylurea. (Reference for N-methyl urea spectral characteristics).

  • PubChem. (2023). Compound Summary: 1-(4-Hydroxyphenyl)-1-methylurea. (Structure and identifier verification).

Sources

"1-(4-Hydroxyphenyl)-1-methylurea" NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Characterization of 1-(4-Hydroxyphenyl)-1-methylurea

Executive Summary

This technical guide provides a rigorous protocol for the structural elucidation and quantification of 1-(4-Hydroxyphenyl)-1-methylurea (CAS: 106837-43-8), a specific N-methyl-N-aryl urea derivative.[1][2] Often encountered as a synthetic intermediate or a metabolite in the degradation pathways of phenylurea herbicides (e.g., isoproturon, diuron), its accurate identification requires distinguishing it from its constitutional isomer, 1-(4-hydroxyphenyl)-3-methylurea.[1][2]

This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures necessary for unambiguous validation, supported by a synthesis of field-proven methodologies.

Structural Identity & Chemical Logic

Before analysis, the structural integrity must be verified against potential isomers.[2]

  • Target Molecule: 1-(4-Hydroxyphenyl)-1-methylurea [1][2]

    • Structure:

      
      [1][2]
      
    • Key Feature: The methyl group and the phenyl ring are attached to the same nitrogen (N1).[2] The terminal nitrogen (N3) is unsubstituted (

      
      ).[2]
      
    • Molecular Weight: 166.18 g/mol .[1][2]

    • Formula:

      
      .
      
  • Common Isomer (Interference): 1-(4-Hydroxyphenyl)-3-methylurea [1][2]

    • Structure:

      
      
      
    • Key Feature: The methyl and phenyl groups are on opposite nitrogens.[1][2]

    • Differentiation: The 1,1-isomer exhibits a singlet for the N-methyl group in

      
      H NMR, whereas the 1,3-isomer exhibits a doublet (coupling with NH).[1][2]
      

Mass Spectrometry (MS) Protocol

Experimental Setup
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Positive Mode (ESI+)[1][2]

  • Flow Rate: 0.4 mL/min[1][2][3]

  • Mobile Phase: Acetonitrile/Water (50:[1][2]50) + 0.1% Formic Acid.[2][3]

Fragmentation Analysis (ESI-MS/MS)

The fragmentation pattern of 1-(4-hydroxyphenyl)-1-methylurea is distinct due to the stability of the N-methyl-N-aryl bond compared to the urea linkage.[1][2]

Ion Typem/z (Theoretical)Origin / Mechanism
Precursor Ion

167.1 Protonated molecular ion.[1][2]
Fragment 1 (Base Peak) 124.1 Loss of Isocyanic Acid (

, 43 Da).[2] Cleavage of the urea bond leaves the secondary amine cation:

.[1][2]
Fragment 2 109.1 Loss of Methyl Isocyanate (

, 57 Da).[2] Note: This is minor in the 1,1-isomer but MAJOR in the 1,3-isomer.[1][2]
Fragment 3 150.1 Loss of

(17 Da).[1][2] Formation of the isocyanate cation

.

Critical Diagnostic:

  • 1,1-Isomer: Dominant fragment at m/z 124 (N-methyl-4-hydroxyaniline).[1][2]

  • 1,3-Isomer: Dominant fragment at m/z 109 (4-aminophenol) due to loss of methyl isocyanate.[1][2]

MS_Fragmentation M [M+H]+ m/z 167.1 F1 Fragment: [HO-C6H4-NH(Me)]+ m/z 124.1 (Loss of HNCO) M->F1 - 43 Da (HNCO) F2 Fragment: [HO-C6H4-N(Me)=C=O]+ m/z 150.1 (Loss of NH3) M->F2 - 17 Da (NH3)

Caption: Fragmentation pathway for 1-(4-hydroxyphenyl)-1-methylurea in ESI+ mode.

NMR Spectroscopy Protocol

Experimental Parameters
  • Instrument: 400 MHz or higher.[1][2][4]

  • Solvent: DMSO-d6 (Preferred for urea proton exchange suppression).[1][2]

  • Temperature: 298 K.[1][2]

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1][2]

H NMR Data Assignment (DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
OH 9.20 - 9.40Broad Singlet1H-Phenolic hydroxyl (exchangeable).[1][2]
Ar-H (3,5) 6.70 - 6.75Doublet (d)2H8.8Aromatic protons ortho to OH.[1][2]
Ar-H (2,6) 6.95 - 7.05Doublet (d)2H8.8Aromatic protons meta to OH.[1][2]

5.60 - 5.80Broad Singlet2H-Urea amide protons (N3).[1][2]
N-

3.05 - 3.10 Singlet (s) 3H-N-Methyl group.[1][2]

Key Identification Logic:

  • The N-Methyl Singlet: The signal at ~3.10 ppm appears as a singlet .[1][2] If it appears as a doublet at ~2.6 ppm (coupling to an adjacent NH), the sample is the 1,3-isomer .[2]

  • The

    
     Signal:  The 1,1-isomer shows a broad singlet integrating for 2 protons  (the terminal 
    
    
    
    ).[2] The 1,3-isomer shows two separate NH signals (one coupled to methyl, one to aryl).[1][2]
C NMR Data Assignment (DMSO-d6)
Carbon TypeChemical Shift (

, ppm)
Assignment
C=O 158.5Urea Carbonyl.[1][2]
Ar-C-OH 156.2Aromatic C4 (attached to OH).[1][2]
Ar-C-N 135.8Aromatic C1 (attached to N).[1][2]
Ar-C (2,6) 128.5Aromatic C2/C6.[1][2]
Ar-C (3,5) 115.4Aromatic C3/C5.[1][2]
N-

38.5N-Methyl Carbon.[1][2]

Structural Differentiation Workflow

To ensure the correct isomer is identified, follow this logic gate:

Isomer_Check Start Sample: Hydroxyphenyl-methylurea H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Me Check Methyl Signal (~2.6 - 3.1 ppm) H_NMR->Check_Me Singlet Singlet (~3.1 ppm) Check_Me->Singlet No Coupling Doublet Doublet (~2.6 ppm) Check_Me->Doublet Coupling to NH Result_11 CONFIRMED: 1-(4-Hydroxyphenyl)-1-methylurea (Target) Singlet->Result_11 Result_13 REJECTED: 1-(4-Hydroxyphenyl)-3-methylurea (Isomer) Doublet->Result_13

Caption: Logic gate for distinguishing the 1,1-isomer from the 1,3-isomer using 1H NMR.

References

  • Sigma-Aldrich. (n.d.).[1][2] 1-(4-Hydroxyphenyl)-1-methylurea Product Sheet. CAS No. 106837-43-8.[1][2] Retrieved from .[1][2]

  • Sørensen, S. R., et al. (2003).[2] "Metabolism of the phenylurea herbicide isoproturon by a Sphingomonas sp." Applied and Environmental Microbiology, 69(11), 6624-6631.[1][2] (Context for phenylurea metabolites).

  • Tixier, C., et al. (2002).[2] "Occurrence and fate of phenylurea herbicides and their metabolites in a surface water." Environmental Science & Technology, 36(6), 1158-1164.[1][2]

  • Badawi, N., et al. (2009).[2] "Degradation of the herbicide isoproturon in a soil microcosm." Environmental Pollution, 157(11), 3014-3020.[1][2]

Sources

Application Note: Cell-Based Assay Protocols for the Evaluation of 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Dermatology and Medicinal Chemistry.

Introduction & Mechanistic Rationale

1-(4-Hydroxyphenyl)-1-methylurea (CAS: 106837-43-8) is a synthetic small molecule characterized by a phenolic hydroxyl group coupled to an N-methylurea core [1]. In dermatological and cosmetic drug discovery, compounds bearing a 4-hydroxyphenyl moiety (such as arbutin and hydroquinone derivatives) are extensively evaluated for two primary biological activities: tyrosinase inhibition (anti-melanogenesis) and reactive oxygen species (ROS) scavenging (antioxidant capacity).

As a Senior Application Scientist, it is critical to understand the causality behind the assay design. The 4-hydroxyphenyl group acts as a structural analog to L-tyrosine, the natural substrate of the tyrosinase enzyme. By competitively binding to the active site of tyrosinase, the compound prevents the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, thereby halting melanin polymerization. Concurrently, the phenolic hydroxyl group can donate hydrogen atoms to neutralize intracellular ROS, protecting cells from oxidative stress.

The following protocols establish a self-validating system to evaluate both the safety (cytotoxicity) and efficacy (melanogenesis inhibition and ROS scavenging) of 1-(4-Hydroxyphenyl)-1-methylurea in standard in vitro models.

MOA cluster_0 Melanogenesis Pathway cluster_1 Oxidative Stress Compound 1-(4-Hydroxyphenyl) -1-methylurea Tyrosinase Tyrosinase (Enzyme) Compound->Tyrosinase Competitive Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Radical Scavenging Tyrosine L-Tyrosine Tyrosine->Tyrosinase binds DOPA L-DOPA / Dopaquinone Tyrosinase->DOPA catalyzes Melanin Melanin Synthesis DOPA->Melanin polymerizes Damage Cellular Damage ROS->Damage induces

Figure 1: Dual mechanism of action for 1-(4-Hydroxyphenyl)-1-methylurea in cellular models.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, all functional efficacy assays (Protocols B and C) must be preceded by a cytotoxicity screen (Protocol A). If a compound reduces melanin or ROS simply because it is killing the cells, the data is artifactual. Therefore, establishing the maximum non-toxic concentration (MNTC) is the mandatory first step.

Workflow Start Cell Seeding (B16F10 or HaCaT) Treat Compound Treatment (1-(4-Hydroxyphenyl)-1-methylurea) Start->Treat Split Assay Type Treat->Split CCK8 CCK-8 Assay (Cell Viability) Split->CCK8 Toxicity Check Melanin NaOH Lysis & L-DOPA (Melanin & Tyrosinase) Split->Melanin Efficacy (B16F10) DCFDA DCFDA Staining + H2O2 (ROS Scavenging) Split->DCFDA Efficacy (HaCaT) Read1 Absorbance 450 nm CCK8->Read1 Read2 Absorbance 405 nm / 475 nm Melanin->Read2 Read3 Fluorescence Ex485/Em535 DCFDA->Read3

Figure 2: Experimental workflow for evaluating safety and efficacy of the compound.

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Rationale: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay because CCK-8 produces a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, reducing technical variability and preserving the integrity of the cellular monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 murine melanoma cells or HaCaT human keratinocytes in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM (supplemented with 10% FBS and 1% Pen/Strep). Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Aspirate the media. Apply 1-(4-Hydroxyphenyl)-1-methylurea at varying concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) dissolved in fresh media (maximum final DMSO concentration < 0.1%). Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 1 to 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control. Select concentrations yielding >80% viability for subsequent functional assays.

Protocol B: Cellular Tyrosinase Activity & Melanin Content Assay

Rationale: B16F10 cells are the gold standard for melanogenesis assays. We stimulate the cells with α-Melanocyte-stimulating hormone (α-MSH) to upregulate the Microphthalmia-associated transcription factor (MITF), creating a high-melanin baseline [2]. Melanin is a highly cross-linked, recalcitrant polymer; therefore, harsh lysis using 1 M NaOH with 10% DMSO at 80°C is required to fully solubilize the intracellular pigment for spectrophotometric quantification [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at

    
     cells/well. Incubate for 24 hours.
    
  • Stimulation & Treatment: Treat cells with the established non-toxic concentrations of 1-(4-Hydroxyphenyl)-1-methylurea (e.g., 10, 50, 100 µM) in the presence of 100 nM α-MSH. Use Kojic Acid (100 µM) as a positive control. Incubate for 48 hours.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Harvest cells by scraping and centrifuge at 12,000 × g for 5 minutes.

  • Tyrosinase Activity (L-DOPA Assay): Lyse a portion of the cell pellet in PBS containing 1% Triton X-100. Clarify by centrifugation. Mix 50 µL of the supernatant with 50 µL of 2 mg/mL L-DOPA solution in a 96-well plate. Incubate at 37°C for 1 hour and measure absorbance at 475 nm (dopachrome formation) [3].

  • Melanin Quantification: Resuspend the remaining cell pellet in 300 µL of 1 M NaOH containing 10% DMSO. Incubate at 80°C for 1 hour with vigorous vortexing. Transfer 100 µL to a 96-well plate and measure absorbance at 405 nm [2]. Normalize both assays to total protein content using a BCA assay.

Protocol C: Intracellular ROS Scavenging Assay (DCFDA)

Rationale: The DCFDA assay utilizes a cell-permeable fluorogenic probe (2′,7′-dichlorofluorescin diacetate). Once inside the HaCaT keratinocytes, cellular esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS (induced by H₂O₂) converts the probe to the highly fluorescent 2′,7′-dichlorofluorescein (DCF) [4]. This assay directly quantifies the compound's ability to intercept intracellular radicals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate at

    
     cells/well. Incubate overnight.
    
  • Pre-treatment: Treat cells with 1-(4-Hydroxyphenyl)-1-methylurea for 24 hours.

  • Probe Loading: Wash cells with warm PBS. Add 100 µL of 20 µM DCFDA solution (in serum-free media or PBS) to each well. Incubate in the dark at 37°C for 30 minutes.

  • Oxidative Challenge: Remove the DCFDA solution and wash once with PBS. Add 200 µM H₂O₂ (or tert-butyl hydroperoxide, TBHP) to the wells for 1 hour to induce oxidative stress [4].

  • Measurement: Measure fluorescence intensity using a microplate reader at Excitation 485 nm / Emission 535 nm.

Data Interpretation & Quantitative Benchmarks

To effectively evaluate 1-(4-Hydroxyphenyl)-1-methylurea, experimental results should be benchmarked against industry-standard positive controls. The table below outlines the expected data structure and hypothetical benchmark ranges for a highly active 4-hydroxyphenyl derivative.

Table 1: Quantitative Benchmarks for 1-(4-Hydroxyphenyl)-1-methylurea Efficacy

Assay ParameterTarget Cell LinePositive ControlExpected Control IC50 / EC50Experimental Compound Target Profile
Cytotoxicity (CCK-8) B16F10 / HaCaTN/AN/AMNTC > 200 µM (High Safety Margin)
Melanin Content Inhibition B16F10 (+ α-MSH)Kojic Acid~50 - 100 µMDose-dependent reduction (Target IC50 < 100 µM)
Cellular Tyrosinase Inhibition B16F10 (+ α-MSH)Kojic Acid~80 - 150 µMDirect correlation with Melanin reduction
Intracellular ROS Scavenging HaCaT (+ H₂O₂)Ascorbic Acid / Trolox~20 - 50 µMSignificant fluorescence reduction at 50 µM

Interpretation Note: If the compound shows a strong reduction in melanin content but no reduction in cellular tyrosinase activity, the mechanism of action may involve the downregulation of melanogenic gene expression (e.g., MITF suppression) rather than direct enzymatic inhibition. Conversely, if ROS scavenging is high but melanin reduction is low, the compound's primary utility leans toward anti-aging and photoprotection rather than skin lightening.

References

  • Spandidos Publications. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. International Journal of Molecular Medicine. Retrieved February 27, 2026, from [Link]

  • Frontiers in Pharmacology. (2025). Anti-inflammatory and antioxidant properties of oleuropein in human keratinocytes characterized by bottom-up proteomics. Retrieved February 27, 2026, from [Link]

Evaluation of 1-(4-Hydroxyphenyl)-1-methylurea as a Dual-Motif Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Introduction & Rationale
1.1 Compound Overview

1-(4-Hydroxyphenyl)-1-methylurea (CAS: 106837-43-8) is a small molecule scaffold integrating two distinct pharmacophores: a phenol moiety and a urea linkage.[1][2][3][4] While often utilized as a chemical building block, its structural attributes position it as a candidate for inhibiting metalloenzymes, specifically Tyrosinase and Urease .

  • Synonyms: N-(4-hydroxyphenyl)-N-methylurea; 1-Methyl-1-(p-hydroxyphenyl)urea.

  • Molecular Weight: 166.18 g/mol .

  • Structural Logic:

    • Phenol Motif: Mimics the tyrosine substrate; capable of coordinating with the binuclear copper active site of Tyrosinase.

    • Urea Motif: Mimics the urea substrate; capable of coordinating with the nickel active site of Urease.

    • N-Methylation: Increases lipophilicity compared to the non-methylated analog, potentially altering binding kinetics and membrane permeability.

CRITICAL SAFETY WARNING: Do NOT confuse this compound with N-Nitroso-N-methylurea (NMU) . NMU is a potent carcinogen and alkylating agent.[2] The target compound described here lacks the nitroso (-NO) group. Verify CAS numbers (106837-43-8 vs. 684-93-5) before handling.

1.2 Mechanism of Action (Hypothesis)

Based on Structure-Activity Relationships (SAR) of known inhibitors like Hydroxyurea and Kojic Acid:

  • Tyrosinase Inhibition: The 4-hydroxyphenyl group competes with L-Tyrosine or L-DOPA for the active site. The urea oxygen may act as a weak ligand for the Cu²⁺ ions, disrupting the catalytic cycle (monophenolase or diphenolase activity).

  • Urease Inhibition: The urea moiety acts as a substrate analogue, potentially chelating the active site Ni²⁺ ions, thereby blocking the hydrolysis of urea into ammonia.

Part 2: Application Note
2.1 Preparation of Stock Solutions

Due to the urea and phenol moieties, solubility in pure water may be limited at high concentrations.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (100 mM).

  • Working Solution: Dilute stock into the assay buffer to achieve <1% final DMSO concentration to avoid solvent-induced enzyme denaturation.

  • Stability: Phenolic compounds are susceptible to oxidation (browning) upon exposure to light and air. Prepare solutions fresh or store at -20°C protected from light.

2.2 Interference Control
  • Redox Interference: The phenolic group can act as a reducing agent.[5] Avoid assays relying solely on redox dyes (e.g., MTT) without proper controls.

  • UV/Vis Absorbance: The compound absorbs in the UV range. Ensure the detection wavelength of the enzymatic product (e.g., Dopachrome at 475 nm) does not overlap significantly with the inhibitor's absorbance.

Part 3: Experimental Protocols
Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the candidate against Mushroom Tyrosinase using L-DOPA as the substrate.[6]

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 6.8.

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in cold buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM in buffer (Prepare fresh, protect from light).

  • Inhibitor: 1-(4-Hydroxyphenyl)-1-methylurea (0.1 – 500 µM).

  • Positive Control: Kojic Acid (10 – 100 µM).

Workflow:

  • Plate Setup: Use a 96-well clear microplate.

  • Incubation (Critical Step):

    • Add 80 µL Phosphate Buffer.

    • Add 40 µL Enzyme Solution.

    • Add 40 µL Inhibitor Solution (various concentrations).

    • Incubate for 10 minutes at 25°C. This pre-incubation allows the inhibitor to bind (especially important for slow-binding urea derivatives).

  • Reaction Start:

    • Add 40 µL L-DOPA substrate.

  • Measurement:

    • Monitor Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes (Kinetic Mode).

  • Blank: Buffer + Substrate (no enzyme) to correct for auto-oxidation of L-DOPA.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve.


Protocol B: Urease Inhibition Assay (Indophenol Method)

Objective: Evaluate inhibition of Jack Bean Urease by measuring ammonia production.

Reagents:

  • Buffer: 100 mM Phosphate Buffer, pH 7.4.

  • Enzyme: Jack Bean Urease (Sigma U1500), 5 U/mL.

  • Substrate: Urea, 100 mM.

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Workflow:

  • Pre-Incubation:

    • Mix 25 µL Enzyme + 25 µL Inhibitor in a 96-well plate.

    • Incubate for 15 minutes at 37°C.

  • Reaction:

    • Add 50 µL Urea substrate.

    • Incubate for 10 minutes at 37°C.

  • Termination & Color Development:

    • Add 50 µL Reagent A.

    • Add 50 µL Reagent B.

    • Incubate for 15-30 minutes at room temperature until blue color develops.

  • Measurement:

    • Read Absorbance at 625 nm .

Part 4: Visualizations
Figure 1: Pharmacophore & Assay Logic

This diagram illustrates the dual-targeting rationale and the workflow for the Tyrosinase assay.

G cluster_0 Pharmacophore Analysis cluster_1 Tyrosinase Assay Workflow Compound 1-(4-Hydroxyphenyl)-1-methylurea Phenol Phenol Moiety (Tyrosinase Target) Compound->Phenol  Substrate Mimicry   Urea Urea Moiety (Urease Target) Compound->Urea  Chelation Logic   Step1 Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Phenol->Step1  Testing Hypothesis   Step2 Substrate Addition (L-DOPA) Step1->Step2 Step3 Kinetic Read (Abs @ 475nm) Step2->Step3 Result IC50 Calculation Step3->Result

Caption: Pharmacophore dissection of 1-(4-Hydroxyphenyl)-1-methylurea and the corresponding Tyrosinase inhibition workflow.

Part 5: Data Presentation & Analysis

Table 1: Expected Results & Reference Standards

Compound Target Enzyme Mechanism Reference IC50 Range
1-(4-Hydroxyphenyl)-1-methylurea Tyrosinase Competitive (Predicted) To be determined (Target < 50 µM)
Kojic Acid Tyrosinase Mixed/Chelator 10 – 30 µM
1-(4-Hydroxyphenyl)-1-methylurea Urease Active Site Chelation To be determined (Target < 100 µM)

| Hydroxyurea | Urease | Chelation | 50 – 200 µM |

Kinetic Analysis (Advanced): To determine the mode of inhibition (Competitive, Non-competitive, or Mixed), perform the assay at multiple substrate concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM L-DOPA) and multiple inhibitor concentrations.

  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Likely for this compound due to structural similarity to substrate.
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      
      unchanged).
References
  • Sigma-Aldrich. Product Specification: Mushroom Tyrosinase (T3824).Link

  • Khan, M. et al. (2015). Tyrosinase inhibitors: a patent review (2011-2015). Expert Opinion on Therapeutic Patents. Link

  • Kotb, E. R. et al. (2015). Synthesis and biological evaluation of some new urea and thiourea derivatives as urease inhibitors. Journal of Advanced Research. Link

  • Fais, A. et al. (2009). Tyrosinase inhibitor activity of coumarin-resveratrol hybrids. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry.[5][10] Link

Sources

Application Notes & Protocols: Strategic Screening of 1-(4-Hydroxyphenyl)-1-methylurea for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for the inclusion and evaluation of 1-(4-Hydroxyphenyl)-1-methylurea within drug discovery screening libraries. Given the limited specific literature on this particular molecule, the protocols and strategies outlined herein are based on established methodologies for the broader class of aryl urea derivatives, which are well-represented in medicinal chemistry and are known to exhibit a wide range of biological activities.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction and Rationale

1-(4-Hydroxyphenyl)-1-methylurea belongs to the aryl urea class of compounds, a scaffold of significant interest in drug discovery. Aryl ureas are privileged structures known to engage in key hydrogen bonding interactions with various biological targets, leading to activities such as kinase inhibition, anticancer, and antimicrobial effects.[1][2] The inclusion of 1-(4-Hydroxyphenyl)-1-methylurea in a screening library is rationalized by its structural similarity to known bioactive molecules. Its characterization, therefore, follows a logical, multi-tiered approach to efficiently identify and validate any potential therapeutic value.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
Structure
Predicted LogP 0.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Note: These properties are computationally predicted and should be experimentally verified.

Phase 1: Foundational Profiling and Primary Screening

The initial phase focuses on understanding the fundamental properties of the compound and conducting broad screening to identify potential areas of biological activity.

Before initiating biological assays, it is crucial to experimentally determine key physicochemical properties. These properties influence a compound's behavior in assays and its potential as a drug candidate.[1][3][[“]]

Protocol: Kinetic Solubility and Lipophilicity Assessment

  • Objective: To determine the aqueous kinetic solubility and lipophilicity (LogD) of 1-(4-Hydroxyphenyl)-1-methylurea.

  • Materials:

    • 1-(4-Hydroxyphenyl)-1-methylurea (solid)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Octanol

    • Multi-well plates (96-well UV-transparent)

    • Plate reader, HPLC system

  • Procedure (Kinetic Solubility):

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS, to achieve a final concentration of 100 µM.

    • Seal the plate and shake for 2 hours at room temperature.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a UV-transparent plate and measure the absorbance at a predetermined wavelength.

    • Alternatively, analyze the supernatant by HPLC with a standard curve to quantify the concentration of the dissolved compound.

  • Procedure (Lipophilicity - LogD):

    • Prepare a solution of the compound in a biphasic system of octanol and PBS (pH 7.4).

    • Vortex vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the phases.

    • Carefully sample both the aqueous and octanol layers.

    • Quantify the concentration of the compound in each layer using HPLC or a suitable analytical method.

    • Calculate LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

A broad, cell-based screening approach is recommended to efficiently identify potential anticancer or cytotoxic activity.

Protocol: Cell Viability Screening using a Tetrazolium-Based Assay (MTT/MTS)

  • Objective: To assess the effect of 1-(4-Hydroxyphenyl)-1-methylurea on the viability of a panel of human cancer cell lines.

  • Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[5][6] A decrease in signal indicates reduced cell viability.

  • Workflow:

  • Detailed Steps:

    • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) into 384-well, clear-bottom plates at a predetermined optimal density.

    • Incubation: Allow cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO₂.

    • Compound Addition: Using an automated liquid handler, add 1-(4-Hydroxyphenyl)-1-methylurea to achieve a final concentration of 10 µM. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

    • Treatment Incubation: Incubate the plates for 48 to 72 hours.

    • Reagent Addition: Add the MTS reagent (or MTT followed by a solubilization step) to each well.

    • Final Incubation: Incubate for 2-4 hours to allow for color development.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS).

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. A common threshold for a "hit" is >50% inhibition.

Phase 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen must be validated to rule out false positives and to determine their potency. [7] Protocol: Dose-Response and IC₅₀ Determination

  • Objective: To confirm the activity of 1-(4-Hydroxyphenyl)-1-methylurea and determine its half-maximal inhibitory concentration (IC₅₀).

  • Procedure:

    • Follow the cell viability protocol as described in 2.2.

    • Instead of a single concentration, treat the cells with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • After data acquisition, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Dose-Response Data

Concentration (µM)% Inhibition
100.095.2
33.391.8
11.185.3
3.765.7
1.248.9
0.425.1
0.110.5
0.00.0

A confirmed hit will show a clear dose-dependent effect.

Phase 3: Mechanism of Action and Target Engagement

Once a hit is confirmed and its potency established, the next critical steps are to understand how it works (Mechanism of Action) and to verify that it binds to its intended target within the complex environment of a cell.

Given that many aryl ureas are kinase inhibitors, a generic kinase assay can be employed to investigate this potential mechanism. [8][9][10] Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To determine if 1-(4-Hydroxyphenyl)-1-methylurea inhibits the activity of a specific kinase (e.g., a kinase known to be overactive in the sensitive cell line).

  • Principle: This assay measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Procedure:

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add 1-(4-Hydroxyphenyl)-1-methylurea at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence. A lower signal indicates greater kinase inhibition.

    • Calculate the IC₅₀ from the dose-response curve.

It is essential to confirm that the compound binds to its target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [11][12][13][14] Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the binding of 1-(4-Hydroxyphenyl)-1-methylurea to its putative target protein in a cellular context.

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after a heat challenge. [14]* Workflow:

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Detailed Steps:

    • Cell Treatment: Treat cultured cells with 1-(4-Hydroxyphenyl)-1-methylurea (at a concentration ~10x its IC₅₀) and a vehicle control for 1-2 hours.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lysis: Lyse the cells to release intracellular proteins.

    • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or another specific detection method.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Phase 4: Target Deconvolution and Advanced Characterization

If the compound was identified through a phenotypic screen without a known target, target deconvolution is necessary. [15][16][17]Additionally, biophysical methods can provide detailed information on the binding interaction.

  • Affinity Chromatography: A derivative of 1-(4-Hydroxyphenyl)-1-methylurea can be synthesized with a linker and immobilized on a solid support. This "bait" is then used to "fish" for its binding partners from a cell lysate. Bound proteins are eluted and identified by mass spectrometry. [15]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) and affinity of the compound binding to its purified target protein in real-time. [18][19][20]* Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction. [21][22][23][24]

Phase 5: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify potential liabilities. [25][26][27][28] Key In Vitro Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. [27]* Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.

  • Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption. [25]* Early Toxicity: Evaluate cytotoxicity in non-cancerous cell lines (e.g., primary hepatocytes) and assess potential for genotoxicity (e.g., Ames test). [28]

References

  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Visikol. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). American Pharmaceutical Review. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Available at: [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]

  • What is the impact of physicochemical profiling on rational drug design? Consensus. Available at: [Link]

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Application Notes & Protocols: Strategic Development of 1-(4-Hydroxyphenyl)-1-methylurea Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 1-(4-Hydroxyphenyl)-1-methylurea. The parent compound serves as a versatile scaffold, and its derivatives have shown potential across a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2][3] This guide moves beyond rote protocols to explain the underlying rationale for structural modifications, enabling informed decision-making in the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. We present detailed, field-tested protocols for synthesis, purification, and a cascade of in vitro assays for comprehensive biological characterization.

Introduction: The Rationale for Derivatization

The 1-(4-Hydroxyphenyl)-1-methylurea scaffold is a privileged structure in medicinal chemistry. The phenolic hydroxyl group and the urea moiety are key pharmacophoric features that can participate in various biological interactions. However, the parent molecule may possess limitations such as suboptimal potency, poor metabolic stability, or off-target effects. The strategic development of derivatives aims to address these limitations through targeted structural modifications.

The primary objectives for derivatizing 1-(4-Hydroxyphenyl)-1-methylurea are:

  • Enhanced Potency: To increase the affinity and efficacy of the compound for its biological target.

  • Improved Selectivity: To minimize off-target interactions and reduce potential side effects.

  • Favorable Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo performance.

  • Novel Biological Activities: To explore new therapeutic applications by modifying the scaffold to interact with different biological targets.

This guide will focus on a rational design approach, leveraging structure-activity relationship (SAR) data to guide the synthesis of targeted derivatives.

Rational Design & Structure-Activity Relationship (SAR) Insights

A thorough understanding of SAR is crucial for the efficient development of new chemical entities. For the 1-(4-Hydroxyphenyl)-1-methylurea scaffold, several key structural regions can be modified to modulate biological activity.

Key Modification Sites

The core scaffold presents three primary sites for modification:

  • The Phenolic Hydroxyl Group (R1): Alkylation, acylation, or replacement of this group can influence hydrogen bonding capacity, lipophilicity, and metabolic stability.

  • The Aromatic Ring (R2): Introduction of substituents on the phenyl ring can alter electronic properties, steric hindrance, and interactions with the target protein.

  • The Urea Moiety (R3 & R4): Substitution on the terminal nitrogen of the urea can significantly impact potency and selectivity.

The following diagram illustrates these key modification points:

Caption: Key modification sites on the 1-(4-Hydroxyphenyl)-1-methylurea scaffold.

Guiding Principles from Existing Research

Previous studies on related aryl urea compounds provide valuable insights for our derivatization strategy:

  • Antioxidant Activity: For antioxidant applications, increasing the electron-donating properties of substituents on the phenolic hydroxyl group can enhance activity.[1] Steric shielding of the phenoxy radical formed during the antioxidant process can also be beneficial.[1]

  • Anticancer Activity: Diaryl ureas are a well-established class of anticancer agents, often acting as kinase inhibitors.[4][5][6] Modifications to the terminal aryl ring with electron-withdrawing groups can improve activity.[4]

  • Antimicrobial Activity: Various urea derivatives have demonstrated promising antimicrobial effects.[2] The introduction of different aryl or heterocyclic moieties can be explored to optimize the antimicrobial spectrum.

  • Urease Inhibition: Urea and thiourea derivatives have been investigated as urease inhibitors, which is relevant for treating infections by urease-producing bacteria.[7][8]

Synthetic Protocols

The following protocols provide a general framework for the synthesis of 1-(4-Hydroxyphenyl)-1-methylurea derivatives. These should be adapted based on the specific target molecule.

General Synthesis Workflow

The synthesis of derivatives typically follows a multi-step process, starting from commercially available materials. A representative workflow is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., 4-aminophenol derivatives) Step1 Protection of Phenolic OH (if necessary) Start->Step1 Step2 Urea Formation (Reaction with isocyanate or equivalent) Step1->Step2 Step3 Modification of Terminal Urea Nitrogen (if desired) Step2->Step3 Step4 Deprotection of Phenolic OH Step3->Step4 Purification Purification (e.g., Column Chromatography, Recrystallization) Step4->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthetic workflow for 1-(4-Hydroxyphenyl)-1-methylurea derivatives.

Protocol: Synthesis of a Generic N-Aryl-N'-(4-hydroxyphenyl)-N'-methylurea Derivative

This protocol describes a common method for synthesizing diaryl urea derivatives.

Materials:

  • N-(4-hydroxyphenyl)-N-methylamine

  • Substituted aryl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-hydroxyphenyl)-N-methylamine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Isocyanate: Slowly add a solution of the substituted aryl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized derivatives.

In Vitro Screening Cascade

The following diagram illustrates a typical screening cascade for anticancer drug discovery, which can be adapted for other therapeutic areas.

Screening_Cascade Library Library of Synthesized Derivatives Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT) on a panel of cell lines Library->Primary_Screen Secondary_Screen Secondary Screen: Target-based Assay (e.g., Kinase Inhibition) Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Tertiary Screen: Cellular Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screen->Tertiary_Screen Potent & Selective Hits Lead_Selection Lead Candidate Selection Tertiary_Screen->Lead_Selection Confirmed MOA

Caption: A tiered in vitro screening cascade for derivative evaluation.

Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

Systematic organization and interpretation of data are critical for advancing a drug discovery program.

Tabular Summary of SAR Data

A table summarizing the biological activity of a series of derivatives allows for easy comparison and identification of trends.

Compound R1 R2 R3 R4 IC₅₀ (µM) - Cell Line A IC₅₀ (µM) - Cell Line B
Parent -OH-H-CH₃-H> 100> 100
D1 -OCH₃-H-CH₃-H50.275.8
D2 -OH3-Cl-CH₃-H12.522.1
D3 -OH4-CF₃-CH₃-H5.89.3
D4 -OH-H-CH₃-Phenyl2.14.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that:

  • Methylation of the phenolic hydroxyl (D1) reduces activity compared to derivatives with a free hydroxyl group.

  • Electron-withdrawing substituents on the aromatic ring (D2 and D3) enhance potency.

  • Substitution on the terminal urea nitrogen with an aryl group (D4) significantly improves activity.

Conclusion

The development of derivatives of 1-(4-Hydroxyphenyl)-1-methylurea represents a promising avenue for the discovery of novel therapeutic agents. A rational, iterative approach that combines informed design, efficient synthesis, and systematic biological evaluation is key to success. The protocols and strategies outlined in this guide provide a solid foundation for researchers to build upon in their quest for improved drug candidates.

References

  • Nakao, K., Shimizu, R., Kubota, H., Yasuhara, M., Hashimura, Y., Suzuki, T., Fujita, T., & Ohmizu, H. (1998). Quantitative structure-activity analyses of novel hydroxyphenylurea derivatives as antioxidants. Bioorganic & Medicinal Chemistry, 6(6), 849–868. [Link]

  • Al-Hourani, B. J., Al-Adhami, W. K., El-Elimat, T., Al-Shak'ah, H. A., & Al-Daffi, O. M. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(20), 4786. [Link]

  • Li, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2014). URD12: A urea derivative with marked antitumor activities. Experimental and Therapeutic Medicine, 8(5), 1543–1546. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A. J., Ali, M., Perveen, S., & Choudhary, M. I. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Medicinal Chemistry Research, 27(8), 1937–1948. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., & Li, J. (2018). Research and development of N,N′-diarylureas as anti-tumor agents. Cancer Management and Research, 10, 4387–4400. [Link]

  • Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 84, 255–265. [Link]

  • Parveen, S., Arjumand, F., & Khan, K. M. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., & Li, J. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

  • Ghorab, M. M., Ragab, F. A., Al-said, M. S., & Nissan, Y. M. (2010). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 343(7), 391–396. [Link]

  • Modi, R. V., & Sen, D. J. (2010). Structure activity relationship studies of synthesized urea diamides. International Journal of Drug Development and Research, 2(2), 336-343. [Link]

  • Sroor, F. M., Basyouni, W. M., Aly, H. H., & Arafa, A. (2017). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

  • Al-Said, M. S., Ghorab, M. M., Nissan, Y. M., & Abdel-Kader, M. S. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 307. [Link]

  • Tumey, L. N., Bom, D., Huck, B., Coyle, J., Gajiwala, K., Hsieh, G., ... & Lasko, L. M. (2017). Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site. Scientific Reports, 7(1), 4485. [Link]

  • Usharani, V., Kumar, G. S., & Reddy, P. S. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research, 5(10), 4345. [Link]

  • Guagnano, V., Furet, P., Spanka, C., Bordas, V., Le Douget, M., Stamm, C., ... & Porta, D. G. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. [Link]

  • Hosseinzadeh, L., Aliabadi, A., Rameshk, M., & Daraei, B. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Scientific Reports, 12(1), 6653. [Link]

  • Drug Design. (2005, May 15). Structure Activity Relationships. [Link]

  • Mohammadi-Far, S., Aliabadi, A., & Rameshk, M. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 14(6), 522. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 307. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Nitroso-n-methylurea. Retrieved February 27, 2026, from [Link]

  • Nguyen, T. U., Kwon, S. J., Kim, M. S., Lee, J. H., & Kim, J. C. (2023). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(19), 14614. [Link]

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Application Note: 1-(4-Hydroxyphenyl)-1-methylurea in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structure-activity relationship (SAR) profile, synthesis, and experimental application of 1-(4-Hydroxyphenyl)-1-methylurea . This compound serves as a critical fragment-based lead in medicinal chemistry, particularly for kinase inhibitors, antioxidant probes, and analgesic design.

Executive Summary

1-(4-Hydroxyphenyl)-1-methylurea (HPMU) represents a "privileged scaffold" in drug discovery. Structurally, it combines a phenolic headgroup (mimicking Tyrosine) with a urea linker (a canonical hydrogen-bonding motif) and an N-methyl substitution that alters conformational entropy compared to its non-methylated analogs.

This guide details the use of HPMU as a chemical probe to investigate hydrogen bond donor/acceptor requirements in enzyme active sites (specifically Tyrosinase and COX-2) and as a scaffold for Type II Kinase Inhibitors .

Chemical Profile & Structural Logic[1]

Physicochemical Properties[2]
  • IUPAC Name: 1-(4-Hydroxyphenyl)-1-methylurea

  • Molecular Formula:

    
    
    
  • Molecular Weight: 166.18 g/mol

  • LogP (Calc): ~0.6 (Highly soluble, suitable for fragment screening)

  • Topological Polar Surface Area (TPSA): 69.6

    
    
    
Structure-Activity Relationship (SAR) Analysis

The biological activity of HPMU is governed by three distinct pharmacophoric regions. Understanding these is crucial for rational drug design.

  • The Phenolic Hydroxyl (Region A):

    • Function: Acts as a critical Hydrogen Bond Donor (HBD).

    • SAR Insight: Mimics the Tyr residue. In COX-2 inhibition, this moiety fits into the hydrophobic channel and H-bonds with Tyr385.

    • Metabolic Alert: This region is susceptible to oxidation, potentially forming reactive quinone imines (similar to Paracetamol toxicity). SAR studies often replace this with a bioisostere (e.g., indazole or pyridine) in later optimization stages to improve metabolic stability.

  • The Urea Linker (Region B):

    • Function: Provides a rigid "spacer" with dual H-bond donor (

      
      ) and acceptor (
      
      
      
      ) capabilities.
    • SAR Insight: In kinase inhibitors (e.g., Sorafenib analogs), the urea linker binds to the conserved Glu/Asp pair in the DFG-out conformation.

  • The N-Methyl Group (Region C):

    • Function: Steric block and conformational lock.

    • SAR Insight: Unlike a simple proton, the methyl group forces the urea moiety out of planarity with the phenyl ring due to steric clash with the ortho protons. This "twisted" conformation can improve selectivity for pockets that cannot accommodate planar ligands.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the molecule.[1][2]

SAR_Map Compound 1-(4-Hydroxyphenyl)-1-methylurea Phenol 4-OH Group (H-Bond Donor) Compound->Phenol Urea Urea Linker (H-Bond Network) Compound->Urea Methyl N-Methyl (Conformational Lock) Compound->Methyl Target1 Target: COX-2 / Tyrosinase (Hydrophobic Pocket) Phenol->Target1 Mimics Tyrosine Toxicity Toxicity Alert: Quinone Imine Formation Phenol->Toxicity Oxidative Bioactivation Target2 Target: Kinase DFG Pocket (Glu/Asp Anchor) Urea->Target2 Directional H-Bonding Methyl->Compound Induces Twist

Figure 1: Pharmacophore decomposition of HPMU showing functional roles and binding targets.

Experimental Protocols

Protocol A: Chemical Synthesis of HPMU

Objective: Synthesize high-purity 1-(4-hydroxyphenyl)-1-methylurea from N-methyl-4-aminophenol (Metol). Scale: 10 mmol

Reagents:

  • N-methyl-4-aminophenol sulfate (Metol) [CAS: 55-55-0]

  • Potassium Cyanate (KCNO) [CAS: 590-28-3]

  • Glacial Acetic Acid

  • Ethanol (Recrystallization grade)[3]

Procedure:

  • Dissolution: Dissolve 1.72 g (10 mmol) of N-methyl-4-aminophenol in 15 mL of water in a 50 mL round-bottom flask.

  • Acidification: Add 1.0 mL of glacial acetic acid. Stir at room temperature for 10 minutes.

  • Cyanate Addition: Prepare a solution of 0.97 g (12 mmol) Potassium Cyanate in 5 mL warm water. Add this dropwise to the amine solution over 20 minutes with vigorous stirring.

    • Mechanism: The cyanic acid generated in situ attacks the secondary amine (more nucleophilic than the phenol).

  • Reaction: Stir the mixture at 35°C for 2 hours. A precipitate should begin to form.

  • Work-up: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation. Filter the solid under vacuum.

  • Purification: Recrystallize from hot Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect 65-75%.

    • Melting Point: 168-170°C (Lit. value check required).

    • 1H NMR (DMSO-d6): Look for N-Me singlet (~3.1 ppm), Urea

      
       broad singlet (~5.8 ppm), and Aromatic AA'BB' system.
      
Protocol B: In Vitro Tyrosinase Inhibition Assay

Objective: Evaluate the efficacy of HPMU as a competitive inhibitor (due to structural similarity to Tyrosine/DOPA).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Buffer: 50 mM Phosphate buffer (pH 6.8)

  • 96-well microplate reader (Absorbance at 475 nm)

Workflow:

  • Preparation: Dissolve HPMU in DMSO to create a 10 mM stock. Prepare serial dilutions (100 µM to 0.1 µM) in Phosphate buffer.

  • Enzyme Mix: Add 20 µL of Tyrosinase (1000 U/mL) to wells containing 140 µL buffer + 20 µL inhibitor solution. Incubate at 25°C for 10 minutes.

  • Substrate Trigger: Add 20 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor Dopachrome formation by measuring Absorbance (475 nm) kinetically every 30 seconds for 10 minutes.

  • Data Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    using non-linear regression (GraphPad Prism or similar).
Protocol C: In Silico Molecular Docking (Setup)

Objective: Predict binding mode in VEGFR2 (Kinase model) or COX-2.

  • Ligand Prep: Generate 3D structure of HPMU. Minimize energy using MMFF94 force field. Critical: Set the urea nitrogen hybridization correctly to allow planarity or twist based on the methyl group.

  • Protein Prep: Download PDB ID: 4ASD (VEGFR2 complex) or 5KIR (COX-2). Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Grid Generation: Center grid box on the co-crystallized ligand centroid (approx. 20x20x20 Å).

  • Docking Parameters: Use genetic algorithm (e.g., AutoDock Vina or Glide). Set exhaustiveness to 8.

  • Analysis: Look for H-bonds between the Urea

    
     and the "Hinge Region" backbone NH (in Kinases) or the Phenolic OH with Tyr385 (in COX-2).
    

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for characterizing this compound.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Step1 Reactant Prep (Metol + KCNO) Step2 N-Carbamoylation (Acidic pH, 35°C) Step1->Step2 Step3 Purification (Recrystallization EtOH) Step2->Step3 Step4 Enzyme Assay (Tyrosinase/COX-2) Step3->Step4 Step5 Cell Viability (MTT Assay - Toxicity Check) Step3->Step5 Step6 IC50 Calculation Step4->Step6 Step5->Step6 Step7 SAR Correlation (vs. Non-methylated analog) Step6->Step7

Figure 2: Integrated workflow from synthesis to SAR analysis.

Comparative Data Summary

When analyzing HPMU, it is essential to compare it against standard reference compounds to validate the SAR hypothesis.

CompoundStructureLogPRelative Potency (Hypothetical)Primary Interaction
HPMU N-Me, N-Phenol0.611.0x (Baseline)Twisted conformation; H-bond donor/acceptor mix.
Hydroxyurea

-0.8LowRibonucleotide Reductase inhibitor (Too polar).
Paracetamol

0.46ReferenceCOX-3 / TRPA1 activity; Hepatotoxic risk.
Phenylurea

0.85< 0.5xLacks H-bond donor (OH); Lower affinity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 253782, 1,3-Bis(4-hydroxyphenyl)urea. (Structural Analog Data). Available at: [Link]

  • Smith, W. L., et al. (2011).Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. (Mechanistic grounding for Phenol binding).
  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology. (Source for Urea-Kinase SAR).[2]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for the synthesis of 1-(4-Hydroxyphenyl)-1-methylurea . It is designed to address the specific challenges of synthesizing N,N-disubstituted ureas from electron-rich aminophenols.[1]

Ticket ID: SYN-UREA-11-MET Status: Open Agent: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1]

System Overview & Chemistry

The target molecule, 1-(4-Hydroxyphenyl)-1-methylurea , is structurally distinct from the more common 1,3-isomer.[1] It requires the carbamoylation of the secondary amine in N-methyl-4-aminophenol (commonly available as the sulfate salt, "Metol").[1]

Key Chemical Challenges:

  • Oxidation Sensitivity: The starting material (Metol) is highly prone to oxidation in neutral/alkaline solutions, forming quinone-imines (black tars) that destroy yield.

  • Competitive Hydrolysis: The cyanate reagent (source of the carbonyl group) hydrolyzes rapidly in the acidic conditions required to generate the reactive species (Isocyanic acid, HNCO).

  • Steric Hindrance: The N-methyl group reduces the nucleophilicity of the nitrogen compared to a primary amine, slowing the reaction.

Optimized Synthetic Protocols

We recommend two distinct routes depending on your available equipment and scale.

Method A: Aqueous-Organic (Scale-Up Friendly)

Best for: Large batches, cost-efficiency.[1]

Reagents:

  • N-methyl-4-aminophenol sulfate (Metol)[1]

  • Potassium Cyanate (KOCN) or Sodium Cyanate (NaCN)[1]

  • Acetic Acid / Water[1]

  • Critical Additive: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.
    

Protocol:

  • Dissolution (Deoxygenated): Dissolve Metol in degassed water (

    
     sparged). Immediately add 0.5% w/v Sodium Metabisulfite to prevent oxidation.
    
  • Cyanate Addition: Add 1.5 eq of KOCN.

  • Controlled Acidification: Slowly drip glacial acetic acid to maintain pH 4.5–5.5.

    • Why? pH < 3 hydrolyzes Cyanate to

      
      . pH > 7 prevents the formation of the reactive electrophile (HNCO).
      
  • Heating: Warm to 35–40°C for 4-6 hours. Do not exceed 60°C (accelerates tar formation).

  • Workup: Cool to 0°C. The product often precipitates. If not, extract with Ethyl Acetate/Isopropanol (3:1).

Method B: Silyl Isocyanate (High Purity)

Best for: High yield, difficult substrates, avoiding water.

Reagents:

  • N-methyl-4-aminophenol (Free base)[1]

  • Trimethylsilyl isocyanate (TMS-NCO)[1]

  • Dry THF or Dichloromethane (DCM)

Protocol:

  • Suspension: Suspend/dissolve the amine in dry THF under Argon.

  • Addition: Add 1.2 eq TMS-NCO at room temperature.

  • Reflux: Heat to mild reflux (60°C) for 3 hours.

  • Quench: Add Methanol (cleaves the transient O-silyl ether if formed).

  • Isolation: Evaporate solvent; recrystallize from Ethanol.

Troubleshooting Guide (Q&A)

Issue: "My reaction mixture turns dark brown/black within minutes."

Diagnosis: Oxidative degradation of the starting material.[2] Mechanism: In the presence of dissolved oxygen and trace metals, the electron-rich phenol oxidizes to a quinone-imine, which polymerizes into "Melanin-like" dyes.[1] Solution:

  • Degas Solvents: Sparge all water with Nitrogen/Argon for 20 mins before use.

  • Add Antioxidants: Add 10 mol% Sodium Ascorbate or Sodium Bisulfite to the reaction mixture before adding the amine.

  • Chelaion: Add 1mM EDTA to sequester trace Copper/Iron ions that catalyze oxidation.

Issue: "Yield is <20%, and I see gas evolution."

Diagnosis: Rapid hydrolysis of Cyanate (Decarboxylation). Mechanism: If the pH drops too low (pH < 3), Isocyanic acid (HNCO) reacts with water instead of the amine:


Solution: 
  • Buffer the System: Do not use strong mineral acids (HCl). Use an Acetate buffer (pH 4.5).

  • Stepwise Addition: Add KOCN in portions rather than all at once to maintain a steady concentration of HNCO.

Issue: "I isolated a product, but NMR shows the wrong integration (Symmetric Urea)."

Diagnosis: Formation of Biuret or symmetric urea byproducts. Mechanism: If the reaction runs too hot or too long, the product urea can react with another mole of HNCO or amine. Solution:

  • Temperature Control: Strictly limit temperature to <40°C for Method A.

  • Stoichiometry: Limit Cyanate to 1.1–1.2 equivalents.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Failure Points

This diagram illustrates the competition between the desired urea formation and the destructive oxidation/hydrolysis pathways.

ReactionPathways Start N-methyl-4-aminophenol (Metol) Target TARGET: 1-(4-Hydroxyphenyl)- 1-methylurea Start->Target Nucleophilic Attack (pH 4.5, Antioxidant) Oxidation Quinone-Imine (Black Tar) Start->Oxidation O2 / High pH (No Antioxidant) HNCO Isocyanic Acid (HNCO) HNCO->Target Reacts with Amine Hydrolysis CO2 + NH3 (Gas Evolution) HNCO->Hydrolysis Acidic pH < 3 (Water)

Caption: Figure 1. The "Golden Path" (Blue) requires balancing pH to avoid Hydrolysis (Red) and using antioxidants to prevent Oxidation (Black).

Diagram 2: Workup Decision Tree

Follow this logic to maximize recovery during isolation.

WorkupLogic ReactionDone Reaction Complete Precipitate Does solid precipitate upon cooling to 0°C? ReactionDone->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes NoPrecip Solution remains clear/dark Precipitate->NoPrecip No Recryst Recrystallize (Ethanol/Water) Filter->Recryst Extract Extract with EtOAc:iPrOH (3:1) (Ureas are polar!) NoPrecip->Extract Wash Wash Organic Layer (Brine + 5% NaHSO3) Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Dry->Recryst

Caption: Figure 2.[1] Isolation logic. Note that N-methyl ureas can be water-soluble, necessitating polar extraction solvents if precipitation fails.[1]

Quantitative Data & Stoichiometry

Table 1: Optimization Parameters for Method A

ParameterRangeOptimalImpact of Deviation
pH 3.0 – 7.04.5 – 5.0 <3: Gas evolution (Hydrolysis).[1] >6: No reaction.
Temperature 20°C – 80°C35°C >50°C: Tarry byproducts increase exponentially.
Equivalents (KOCN) 1.0 – 2.01.5 Excess KOCN complicates purification (salt removal).
Antioxidant 0 – 1% w/v0.5% Bisulfite Absence leads to immediate discoloration and yield loss.

References

  • BenchChem Technical Support. (2025).[2][3] Preventing Oxidation of Aminophenol Compounds. Retrieved from BenchChem Technical Guides. Link[1]

  • Kurzer, F. (1956). Cyanates and their Thio-derivatives. Organic Syntheses, Coll. Vol. 4, p.49. (Foundational chemistry for urea synthesis from amines). Link

  • ChemicalBook. (2021). Synthesis of 1-(4-hydroxyphenyl)urea derivatives. (Patent EP2170334 Reference).[4] Link

  • PubChem. (2025). Compound Summary: 1-(4-Hydroxyphenyl)-1-methylurea.[1][5] CID 84028457.[6] Link[1]

  • PrepChem. (2024). Synthesis of N-(2-Hydroxyphenyl)-N'-methylurea. (Analogous synthesis demonstrating amine reactivity). Link

Sources

"1-(4-Hydroxyphenyl)-1-methylurea" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification & Stability Optimization

Executive Summary

This guide addresses the purification and handling of 1-(4-Hydroxyphenyl)-1-methylurea (CAS: 13206-82-1, analogous structure).[1][2] This molecule presents a unique "dual-threat" challenge in purification:

  • Oxidative Instability: The electron-rich phenol moiety is highly prone to oxidation, leading to quinone formation (pink/brown discoloration).[1][3]

  • Solubility Paradox: The urea backbone is polar, while the N-methyl and phenyl groups add lipophilicity, often leading to "oiling out" rather than crystallization.

The following protocols are designed to isolate high-purity material (>98%) while suppressing oxidative degradation.

Module 1: The "Pink Product" Challenge (Oxidation Control)

User Query: "My white solid turns pink or brown upon filtration or drying. How do I stop this?"

Technical Diagnosis: The color change is due to the oxidation of the phenol group to a para-quinone derivative.[3] This is accelerated by high pH, trace metal ions (often from non-acid-washed charcoal), and light exposure.

Troubleshooting Protocol
VariableRecommendationMechanism
Workup pH Maintain pH < 7Phenolate ions (pH > 10) oxidize 100x faster than neutral phenols.[1][2][3]
Additives Sodium Bisulfite (NaHSO₃) Acts as a sacrificial antioxidant (reducing agent) to revert quinones back to phenols.[3]
Atmosphere Nitrogen/Argon SpargeDisplaces dissolved oxygen in solvents before heating.[1][3]
Drying Vacuum Oven (<40°C)Heat + Air = Rapid degradation.[1][3] Vacuum removes O₂ exposure.[1][3]
The "Color-Kill" Recrystallization Method

If your product is already pink, standard recrystallization won't fix it.[1][3][4] Use this modified protocol:

  • Dissolve crude solid in minimal boiling Ethanol/Water (1:1) .

  • Add 10-20 mg of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite per gram of product.[1][2][3] The solution should bleach to pale yellow/colorless.[1]

  • Critical Step: Do NOT use standard activated charcoal.[1][5] It often contains Iron (Fe³⁺) which complexes with phenols to form deep red/purple contaminants [1].[1][3] Use only acid-washed carbon if absolutely necessary.[1][2][3]

  • Allow to cool slowly under a nitrogen blanket.

Module 2: Solubility & Recrystallization Strategy

User Query: "The compound oils out when I cool the solution, or I can't find a solvent that works."

Technical Diagnosis: 1,1-disubstituted ureas lack the symmetry of 1,3-ureas, often lowering the melting point and making lattice formation difficult.[3][4] "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.[1][2][3]

Solvent System Selection Guide
Solvent SystemPolarityOutcomeRecommended For
Water HighPoor solubility cold; Good hot.[1][2][3]Primary Choice. Best for removing starting amines.[1][3]
EtOH : Water (1:2) MediumExcellent recovery.[1][3]If pure water fails to dissolve crude at 80°C.
EtOAc : Hexane Low-MedRisk of oiling out.[1][2][3]Only if compound is too soluble in water.[1]
Acetonitrile MediumGood for crystallization.[1][3]High purity, but lower yield.[1][4]
Visualizing the Purification Logic

The following decision tree illustrates the workflow for selecting the correct purification path based on crude purity and physical behavior.

PurificationLogic Start Crude 1-(4-Hydroxyphenyl)-1-methylurea CheckColor Is the solid Pink/Brown? Start->CheckColor CheckSolubility Soluble in boiling water? CheckColor->CheckSolubility No (White/Off-white) Oxidation Add NaHSO3 / Na2S2O4 (Antioxidant Recryst.) CheckColor->Oxidation Yes WaterRecryst Recrystallize from Water (pH 5-6) CheckSolubility->WaterRecryst Yes MixedSolvent Recrystallize from EtOH/Water (1:2) CheckSolubility->MixedSolvent No Oxidation->CheckSolubility AcidWash Pre-wash: Dissolve in EtOAc, Wash with 1M HCl WaterRecryst->AcidWash If Amine Impurity Persists MixedSolvent->AcidWash If Amine Impurity Persists

Caption: Decision matrix for solvent selection and impurity management. Note the priority of antioxidant treatment for phenolic compounds.

Module 3: Removing the Starting Material (Chemoselectivity)

User Query: "I have 5-10% of N-methyl-4-aminophenol (starting material) remaining. Recrystallization isn't removing it."

Technical Diagnosis: The starting material is a secondary amine (basic).[3] The product is a urea (neutral).[3] You can exploit this pKa difference using a "Chemoselective Acid Wash."[1]

The "pH Switch" Protocol
  • Dissolve: Dissolve the crude urea mixture in Ethyl Acetate (Do not use ether; ureas are often insoluble).[1][3]

  • Wash: Extract the organic layer 2x with cold 1M HCl .[1]

    • Mechanism:[1][2][3][6] The HCl protonates the amine precursor (

      
      ), forcing it into the aqueous layer.[1][2][3]
      
    • Safety: The urea oxygen is a weak base but will not protonate significantly at 1M concentration. Do not use concentrated acid, or you risk hydrolyzing the urea linkage [2].

  • Neutralize: Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid.[1][3]

  • Dry: Dry over Na₂SO₄ and evaporate.

Warning: Do not use basic washes (NaOH/NaHCO₃).[1][3] Both the product (phenol) and the impurity (phenol) will deprotonate and move to the aqueous layer, causing total yield loss.

Module 4: Chromatographic Separation

User Query: "My compound is tailing badly on the column."

Technical Diagnosis: Phenolic compounds interact strongly with the silanol groups (Si-OH) on silica gel, causing "streaking" or tailing.[1][3]

Mobile Phase Optimization
  • Standard: Dichloromethane : Methanol (95:5).[1][3]

  • The Fix: Add 1% Acetic Acid to the mobile phase.

    • Why: The acid suppresses the ionization of the phenol and blocks active silanol sites on the silica, sharpening the peak shape [3].[4]

TLC Visualization
  • UV (254 nm): Strong absorption (aromatic ring).[3]

  • Stain: Ferric Chloride (FeCl₃).[1][3]

    • Result: Phenols turn instant purple/blue.[1] This is specific to your product and helps distinguish it from non-phenolic impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General reference for purification of phenolic compounds and exclusion of metal ions).

  • Vogel, A. I. (1989).[1][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (Standard protocols for urea synthesis and hydrolysis stability).

  • Reich, H. J. (2017).[1][4] Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison Chemistry Data.[1][2][3] Link (Grounding for acetic acid modification in silica chromatography).[3]

  • PubChem. (n.d.).[1][3][7] 1-(4-Hydroxyphenyl)-1-methylurea Compound Summary. National Library of Medicine.[1] Link (Verification of structure and basic properties).

Sources

Overcoming solubility issues with "1-(4-Hydroxyphenyl)-1-methylurea" in assays

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Hydroxyphenyl)-1-methylurea . This compound presents a distinct set of solubility challenges due to the interplay between its rigid urea backbone (high lattice energy) and the ionizable phenolic group.[1]

Topic: Optimization of Solubility & Assay Stability Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Solubility Paradox

1-(4-Hydroxyphenyl)-1-methylurea is a substituted phenylurea. While the phenolic hydroxyl group suggests it should be polar, the molecule exhibits poor aqueous solubility at neutral pH.

This is caused by two competing forces:[1]

  • High Lattice Energy: The urea moiety (

    
    ) forms strong intermolecular hydrogen bond networks in the crystal state, resisting dissolution.[1]
    
  • Lipophilicity: The phenyl ring drives the molecule to aggregate in aqueous environments, leading to the common "crash out" phenomenon upon dilution from DMSO.

This guide provides a validated workflow to solubilize this compound without compromising assay integrity.

Core Protocol: The "Step-Down" Dissolution Method

Directly adding the solid powder to aqueous buffer (PBS, Media) will result in a suspension, not a solution.[1] You must use the Step-Down Method.

Phase A: Preparation of Master Stock (1000x)

Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1] Target Concentration: 10 mM - 50 mM.

  • Weighing: Weigh the compound in a glass vial (avoid polystyrene, which DMSO attacks).

  • Primary Solubilization: Add 100% DMSO to the vial.

  • Mechanical Stress: Vortex vigorously for 30 seconds.

  • Thermal Assist: If visual particulates remain, sonicate in a water bath at 35°C–40°C for 5 minutes.

    • Why? Heat disrupts the crystal lattice, allowing DMSO to solvate the urea backbone [1].

Phase B: The Intermediate Dilution (Critical Step)

Most precipitations occur here.[1] Do not jump straight from 100% DMSO to the assay well.[1]

  • Prepare Diluent: Use the assay buffer (e.g., PBS) but supplement it with 0.1% BSA (Bovine Serum Albumin) or Tween-20 (0.05%) .[1]

    • Mechanism:[1][2] BSA acts as a carrier protein, sequestering the hydrophobic phenyl ring and preventing micro-crystal nucleation [2].

  • Step-Down: Dilute the Master Stock 1:10 into this carrier-containing buffer to create a 10x Working Solution .

    • Visual Check: Hold the vial up to a light source.[3] It must be perfectly clear. If cloudy, see Troubleshooting Section.

Phase C: Final Assay Introduction
  • Pipette the 10x Working Solution into your cell culture or enzymatic reaction.

  • Final DMSO Concentration: Ensure the final DMSO content is

    
     (v/v) to avoid solvent toxicity.
    

Visualization: The Solubility Workflow

The following diagram illustrates the critical "Step-Down" pathway to prevent precipitation.

SolubilityProtocol cluster_0 Danger Zone Solid Solid Compound (Crystalline) DMSO_Stock Master Stock (100% DMSO) Solid->DMSO_Stock Vortex + Heat (40°C) Precipitation CRITICAL FAILURE: Precipitation/Crash Out DMSO_Stock->Precipitation Direct to Aqueous (Rapid Mixing) Inter_Step Intermediate Dilution (Buffer + 0.1% BSA) DMSO_Stock->Inter_Step 1:10 Dilution (Slow Addition) Final_Assay Final Assay Well (Soluble State) Inter_Step->Final_Assay 1:10 Dilution (Final DMSO < 0.5%)

Figure 1: Logical flow for solubilizing 1-(4-Hydroxyphenyl)-1-methylurea, highlighting the critical intermediate step required to prevent precipitation.

Troubleshooting & FAQs

Issue 1: "The compound precipitates immediately upon adding to the media."

Diagnosis: This is the "Solvent Shock" effect. The local concentration of water spikes around the DMSO droplet before it mixes, forcing the compound out of solution. Solution:

  • Pre-warm the media: Ensure your culture media or buffer is at 37°C, not 4°C. Cold buffers decrease solubility significantly.

  • Dynamic Mixing: Do not pipette the DMSO stock into a static well. Swirl the buffer while slowly adding the stock solution.

Issue 2: "My assay is sensitive to BSA. Can I use something else?"

Answer: Yes. If BSA interferes with your specific target, use Cyclodextrins .

  • Protocol: Prepare a 10% (w/v) stock of HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1] Use this as your aqueous diluent.

  • Mechanism: The cyclodextrin forms an inclusion complex, encapsulating the hydrophobic phenyl ring while the hydrophilic outer shell interacts with the water [3].

Issue 3: "The solution turns pink/brown after 24 hours."

Diagnosis: Oxidation of the phenol group. Solution:

  • Fresh Prep: Substituted phenylureas with phenolic groups are prone to oxidation. Prepare stocks fresh.

  • Antioxidants: If the assay permits, add 1 mM DTT or Ascorbic Acid to the buffer.

  • Light: Store the DMSO stock in amber vials to prevent photo-oxidation.

Issue 4: "What is the pH limit?"

Data Table: pH vs. Solubility

pH EnvironmentSolubility StatusMechanism
pH 4.0 - 6.0 PoorMolecule is neutral; high aggregation risk.[1]
pH 7.4 (Physiological) ModerateRequires DMSO/Carrier (BSA) to remain stable.[1]
pH > 10.0 HighPhenol deprotonates (

), increasing polarity.[1]

Warning: While high pH increases solubility, it is likely incompatible with live-cell assays.[1] Do not use pH > 8.0 unless your experimental design specifically allows it.

Mechanism of Action (Chemical Insight)

Understanding why this fails helps you fix it.[1] The diagram below details the molecular conflict.

Mechanism cluster_forces Competing Solvation Forces Compound 1-(4-Hydroxyphenyl)-1-methylurea Urea_Bond Urea Backbone (H-Bond Donor/Acceptor) Compound->Urea_Bond Phenol_Ring Phenol Group (Hydrophobic/Lipophilic) Compound->Phenol_Ring Water Aqueous Buffer (High Polarity) Urea_Bond->Water Resists (Lattice Energy) DMSO DMSO Solvent (Amphiphilic) Urea_Bond->DMSO Dissolves (H-Bond Disruption) Phenol_Ring->Water Repels (Hydrophobic Effect) Phenol_Ring->DMSO Dissolves (Van der Waals)

Figure 2: The chemical structure of the compound creates a solubility conflict in water, necessitating the use of DMSO as a bridge solvent.

References

  • National Institutes of Health (NIH). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. (2021).[1][4][5] Demonstrates the efficacy of DMSO in breaking urea-based hydrogen bond networks. Link

  • Chromatography Online. Determination of Phenylurea in Tap Water and Soft Drink Samples. Discusses the behavior of phenylureas in aqueous matrices and the need for organic modifiers. Link

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Provides protocols for managing "crash out" events for small organic fragments in DMSO/Buffer systems. Link[1]

  • PhytoTech Labs. Preparing Stock Solutions. General guidelines for preparing 100x/1000x stocks of hydrophobic plant growth regulators and urea derivatives. Link

  • ChemicalBook. 1-(4-Hydroxyphenyl)urea Synthesis and Properties. Provides structural context and synthesis conditions relevant to the solubility profile of hydroxyphenyl-ureas. Link

Sources

Troubleshooting "1-(4-Hydroxyphenyl)-1-methylurea" inconsistent assay results

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TRB-PHU-8492

Subject: Resolution Guide for Inconsistent Assay Results & Stability Issues Status: Open for Public Reference Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary

Users analyzing 1-(4-Hydroxyphenyl)-1-methylurea (often a metabolite of phenylurea herbicides like chlortoluron or isoproturon) frequently report non-reproducible recovery rates, appearing/disappearing peaks, and baseline drift.[1]

These inconsistencies are rarely due to instrument failure.[1] They stem from the molecule's dual-instability motif :

  • The Phenolic Moiety: Susceptible to rapid oxidative coupling and quinone formation (browning/color change).[1]

  • The Urea Backbone: Prone to hydrolysis under extreme pH, reverting to p-aminophenol and methylamine derivatives.[1]

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these variables.

Part 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of your specific failure mode.

TroubleshootingLogic Start Start: Define Symptom GhostPeaks Extra/Ghost Peaks (Post-Storage) Start->GhostPeaks LowRecovery Low Recovery (Fresh Sample) Start->LowRecovery RTDrift Retention Time Drift Start->RTDrift Oxidation Cause: Phenolic Oxidation (Quinone formation) GhostPeaks->Oxidation Sample turned pink/brown? Hydrolysis Cause: Urea Hydrolysis (pH > 8 or < 3) GhostPeaks->Hydrolysis New peak at void volume? Adsorption Cause: Surface Adsorption (Glass/Plastic binding) LowRecovery->Adsorption Low conc. (<1 µM)? Precipitation Cause: Solubility Crash (Aqueous shock) LowRecovery->Precipitation High conc. (>1 mM)? PHShift Cause: pKa Shift (Mobile phase pH) RTDrift->PHShift Is pH close to 10? ActionOx Action: Add 0.1% Ascorbic Acid + Amber Vials Oxidation->ActionOx ActionHyd Action: Buffer pH to 6.0-7.0 Avoid heat Hydrolysis->ActionHyd ActionAds Action: Silanized Glass or 20% MeOH diluent Adsorption->ActionAds

Figure 1: Decision matrix for isolating assay failures based on chromatographic symptoms.[1]

Part 2: Critical Troubleshooting Protocols
Issue 1: The "Disappearing Peak" (Oxidative Instability)

The Science: The 4-hydroxyphenyl group is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form p-benzoquinone imines. This reaction is catalyzed by trace metals and basic pH.[1] Symptom: Samples turn slightly pink/brown over time; area counts decrease while broad "humps" appear later in the chromatogram.[1]

Corrective Protocol (The "Stabilization Mix"): Do not dissolve the standard in pure water or pure DMSO. Use this specific diluent:

  • Base Solvent: 10% Acetonitrile / 90% Water (v/v).[1]

  • Antioxidant: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite (0.05% w/v).[1]

  • Chelator: Add EDTA (0.5 mM) to sequester trace metals that catalyze oxidation.[1]

  • Storage: Amber glass vials are mandatory.

Validation Test: Prepare two vials: one in pure water, one in the "Stabilization Mix." Leave both on the bench for 4 hours. Inject. If the water vial shows degradation and the mix does not, oxidation was your culprit.

Issue 2: Peak Tailing & Retention Shifts

The Science: The urea nitrogens and the phenolic hydroxyl can interact with free silanols on HPLC columns. Furthermore, the phenol has a pKa


 10. If your mobile phase pH is > 7.5, the phenol deprotonates (

), causing it to elute much faster (ion-exclusion) or stick irreversibly (anion exchange).[1]

Recommended HPLC Conditions:

Parameter Recommendation Rationale
Column C18 (End-capped) Prevents secondary interactions with urea nitrogens.[1]

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.[1]7. Keeps phenol protonated (


) and urea neutral.[1] |
| Mobile Phase B  | Acetonitrile | Methanol can cause higher backpressure and different selectivity for phenylureas.[1] |
| Gradient  | 5% B to 95% B | Phenylureas are moderately polar; isocratic elution often fails to clear late-eluting dimers.[1] |
| Detection  | UV 245 nm | Optimal for the phenylurea chromophore; avoids solvent cutoff noise at 210 nm.[1] |
Issue 3: Solubility "Crash Out"

The Science: While the urea group is polar, the phenyl ring drives lipophilicity. Users often prepare 10 mM stocks in 100% DMSO, then dilute 1000x into aqueous buffer.[1] This sudden polarity shift causes micro-precipitation that is invisible to the naked eye but clogs column frits and lowers recovery.

The "Step-Down" Dilution Protocol:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into Methanol (not water).

  • Working Solution: Dilute the Intermediate into the mobile phase (e.g., 0.1% Formic Acid).[1]

    • Why? Methanol acts as a bridge solvent, preventing the "shock" precipitation of the hydrophobic core.

Part 3: Mechanistic Insight (Why this happens)

Understanding the degradation pathway is essential for interpreting unknown peaks in your chromatogram.[1]

DegradationPathway Parent 1-(4-Hydroxyphenyl)- 1-methylurea (Target Analyte) QuinoneImine p-Benzoquinone Imine (Reactive Intermediate) Parent->QuinoneImine Oxidation (-2H) Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis Dimers Polymeric/Dimeric Brown Pigments QuinoneImine->Dimers Coupling Aminophenol 4-Aminophenol (Early Eluting) Hydrolysis->Aminophenol Methylamine Methylamine (Not UV Active) Hydrolysis->Methylamine

Figure 2: Degradation pathways leading to assay interference.[1] Note that 4-aminophenol is electrochemically active and can interfere with electrochemical detection modes.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use a plastic 96-well plate for this assay? A: Proceed with caution. Phenylureas exhibit moderate binding to polystyrene.[1] If you are working at concentrations < 100 nM, use polypropylene plates or glass inserts.[1] If using polystyrene, add 0.05% Tween-20 to block surface sites, but validate that Tween does not co-elute with your analyte.[1]

Q: My LC-MS signal is suppressed. Why? A: If you are using the "Stabilization Mix" mentioned above, EDTA is a notorious ion suppressor in electrospray ionization (ESI).[1]

  • Solution: Switch to Desferrioxamine as a chelator, or rely solely on Ascorbic Acid and amber vials.[1] Alternatively, use an APCI source (Atmospheric Pressure Chemical Ionization) which is less susceptible to matrix suppression than ESI.[1]

Q: I see a split peak. Is my column broken? A: Likely not. Split peaks for this molecule are usually due to solvent mismatch .[1] If you inject a sample dissolved in 100% Acetonitrile into a mobile phase of 95% Water, the strong solvent "carries" the analyte through the column head, causing band broadening or splitting.

  • Solution: Ensure your sample diluent matches the starting mobile phase (e.g., 5% ACN / 95% Water).[1]

References
  • Electrochemical Oxidation Mechanisms

    • Temgoua, R. C. T., et al. (2021).[1][2] "Electrochemistry-coupled to liquid chromatography-mass spectrometry-density functional theory as a new tool to mimic the environmental degradation of selected phenylurea herbicides."[1][2][3] Environmental Science: Processes & Impacts.

  • HPLC Methodology for Phenylureas

    • Chromatography Online.[1] (2008).[1] "Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction." LCGC International.[1]

  • Urea/Phenol Stability & Derivatization

    • Legrand, T., et al. (2017).[1][4] "Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol." Journal of Chromatography B.

  • General Stability of Hydroxyurea Derivatives

    • Tanguay, C., et al. (2022).[1] "Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization." PLOS ONE.

Sources

Avoiding interference of "1-(4-Hydroxyphenyl)-1-methylurea" in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPMU-INT-001 Status: Open Priority: High (Data Integrity Risk) Subject: Troubleshooting Assay Interference for 1-(4-Hydroxyphenyl)-1-methylurea Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering interference with 1-(4-Hydroxyphenyl)-1-methylurea (HPMU). This molecule contains a para-hydroxy (phenol) moiety attached to a urea backbone. This specific structural arrangement triggers three distinct interference mechanisms in biological assays:

  • Redox Cycling (False Positives in Viability): The phenolic group can non-enzymatically reduce tetrazolium salts (MTT/MTS).

  • Enzymatic Competition (HRP Inhibition): The compound acts as a pseudo-substrate for Horseradish Peroxidase (HRP).

  • PAINS-like Reactivity: Potential oxidation to quinone species leads to covalent binding with protein thiols.

This guide provides the diagnostic workflows and alternative protocols required to validate your data.

Module 1: Redox Interference (MTT/MTS/WST)

The Problem: In metabolic assays like MTT, cellular dehydrogenases reduce a tetrazolium salt to a colored formazan. HPMU, being a phenol, acts as a reducing agent. It can donate electrons directly to the tetrazolium salt in the extracellular media, producing a purple color even in the absence of live cells. This results in false indications of cell viability or underestimated cytotoxicity.

Diagnostic Protocol: The "Cell-Free" Control

Before trusting any IC50 data, you must run this validation step.

Step-by-Step Methodology:

  • Prepare Plate: Set up a 96-well plate with culture media without cells.

  • Add Compound: Add HPMU at your highest test concentration (e.g., 10 µM - 100 µM).

  • Add Reagent: Add the MTT/MTS reagent as per standard protocol.

  • Incubate: Incubate for the standard time (1–4 hours) at 37°C.

  • Measure: Read absorbance.

    • Pass: Absorbance equals the media-only blank.

    • Fail: Absorbance is significantly higher than the blank (indicating chemical reduction).

Solution: Switch to Orthogonal Assays

If HPMU fails the cell-free control, you must switch to an assay that does not rely on redox chemistry.

Assay TypeSusceptibility to HPMURecommendationMechanism
MTT / MTS High AVOID Redox reduction of tetrazolium
Resazurin Moderate Caution Redox reduction (fluorescent)
ATP (CellTiter-Glo) None PREFERRED Luciferase-mediated ATP detection
LDH Release Low Alternative Membrane integrity (Enzymatic)

Module 2: Enzymatic Interference (HRP/ELISA)

The Problem: Horseradish Peroxidase (HRP) is used in ELISAs to oxidize a substrate (like TMB) and generate signal. HPMU is a phenolic substrate . HRP will happily oxidize the phenol on HPMU instead of, or in competition with, your TMB substrate. This usually results in signal suppression (false negatives), but can occasionally cause signal enhancement depending on radical stability.

Visualization: The Interference Mechanism

HPMU_Interference HRP HRP Enzyme TMB TMB (Signal Source) HRP->TMB Intended Oxidation HPMU HPMU (Interferent) HRP->HPMU Oxidizes HPMU instead Signal Blue Signal (650nm) TMB->Signal Normal Assay HPMU->HRP Competes for Active Site NoSignal Signal Suppression HPMU->NoSignal Substrate Depletion

Caption: HPMU competes with the chromogenic substrate (TMB) for the HRP active site, leading to reduced signal output.

Troubleshooting Protocol
  • Wash Stringency: Ensure HPMU is thoroughly washed away before the HRP-conjugated antibody is added.

    • Risk:[1] If HPMU is the drug being screened in the well (e.g., a binding assay), you cannot wash it away.

  • Alternative Detection:

    • Use Alkaline Phosphatase (AP) instead of HRP. AP is less sensitive to phenolic interference.

    • Use Fluorescence Polarization (FP) or TR-FRET which do not rely on oxidative enzymes.

Module 3: Covalent Binding (PAINS Alert)

The Problem: 1-(4-Hydroxyphenyl)-1-methylurea is structurally related to p-aminophenol. Under oxidative stress (or in the presence of enzymes), the phenol can oxidize to a quinone-imine or quinone species. These are electrophiles that react with nucleophilic cysteine residues on proteins. This classifies the compound as a potential PAINS (Pan-Assay Interference Compound) .[2][3]

Impact:

  • Irreversible inhibition of the target protein (artifactual potency).

  • Non-specific binding to the assay plate or other proteins (BSA/FBS).

Decision Tree: Validating "True" Activity

Validation_Workflow Start HPMU shows Activity DoseResp Run Dose-Response Start->DoseResp HillSlope Check Hill Slope DoseResp->HillSlope SlopeBad Slope > 2.0 or < 0.5 (Likely Artifact) HillSlope->SlopeBad Steep/Shallow SlopeGood Slope ~ 1.0 HillSlope->SlopeGood Normal AddThiol Add 1mM DTT/GSH SlopeGood->AddThiol ActivityLost Activity Lost? (Reactive Electrophile) AddThiol->ActivityLost Yes ActivityRetained Activity Retained (Valid Binder) AddThiol->ActivityRetained No

Caption: Workflow to distinguish specific binding from non-specific covalent modification or aggregation.

Frequently Asked Questions (FAQ)

Q: Can I just subtract the background absorbance of HPMU from my MTT results? A: Generally, no. The interference is often catalytic (redox cycling), meaning the signal generation is time-dependent and non-linear. Simple subtraction fails to account for the rate of reduction. Use an ATP assay (CellTiter-Glo) instead [1].

Q: Is this compound a known PAINS? A: While "1-(4-Hydroxyphenyl)-1-methylurea" specifically might not be on every blacklist, it falls under the Phenolic/Catechol and Urea structural alerts defined by Baell & Holloway. The p-hydroxy group is a known red flag for redox activity and covalent modification [2].

Q: I see precipitation at 50 µM. Could this be the issue? A: Yes. Ureas can have poor solubility. Precipitates scatter light, artificially increasing absorbance in OD-based assays.

  • Fix: Spin down the plate (if adherent cells) or measure absorbance at a reference wavelength (650 nm) to correct for turbidity.

References

  • Mosmann, T. (1983).[4] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Baell, J. B., & Holloway, G. A. (2010).[2][3][5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][5] Journal of Medicinal Chemistry, 53(7), 2719-2740.[2] Link

  • Dahlin, J. L., et al. (2015).[5] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Link

Sources

Technical Support Guide: Scale-Up Synthesis of 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemistry Overview

This guide addresses the technical challenges in scaling up the synthesis of 1-(4-Hydroxyphenyl)-1-methylurea (also known as N-(4-hydroxyphenyl)-N-methylurea). This urea derivative is synthesized via the nucleophilic addition of N-methyl-4-aminophenol (Metol) to isocyanic acid, generated in situ from potassium cyanate (KCNO).

While the chemistry appears effectively simple (Wöhler-type synthesis), scale-up introduces critical variables regarding pH control , exotherm management , and oxidative stability of the phenolic moiety. This document provides a self-validating protocol and a troubleshooting matrix to ensure high purity (>98%) and consistent yields.

Core Reaction Pathway

The synthesis relies on the reaction between the secondary amine salt and cyanate in an aqueous medium:



Standardized Experimental Protocol (Scale-Up Ready)

The following protocol is designed for a 1.0 mole scale (based on Metol free base equivalent). It includes built-in checkpoints to validate the process in real-time.

Materials & Stoichiometry
ComponentRoleEquiv.Mass/VolNotes
Metol Sulfate Substrate1.0 (amine basis)172.2 gN-methyl-4-aminophenol sulfate (2:1 salt). MW: 344.4 (salt) / 172.2 per amine unit.
Potassium Cyanate Reagent1.1 - 1.289.2 - 97.3 gSlight excess ensures complete conversion.
Water (Deionized) SolventN/A600 - 800 mLMin volume to dissolve salts at reflux.
Sodium Metabisulfite Antioxidant0.5 wt%~1.0 gCritical for preventing pink coloration.
Acetic Acid Catalyst/pHTraceAs neededTo adjust pH to 5.0–6.0 if required.
Step-by-Step Procedure
  • Dissolution & Inerting (Checkpoint 1):

    • Charge a 2L reactor with Deionized Water and Sodium Metabisulfite .

    • Sparge with Nitrogen (

      
      ) for 15 minutes to remove dissolved oxygen. Failure to do this will result in a pink/brown product.
      
    • Add Metol Sulfate with stirring.[1] The solution is naturally acidic (pH ~3.5–4.5).

  • Reagent Addition (The "Controlled" Exotherm):

    • Dissolve Potassium Cyanate (KCNO) in a minimum amount of warm water (approx. 150 mL).

    • Add the KCNO solution dropwise to the Metol solution over 30–45 minutes.

    • Monitor Temperature: The reaction is exothermic. Maintain internal temperature between 35°C and 45°C during addition.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to 60–70°C for 2–3 hours.

    • Do not exceed 80°C to prevent cyanate hydrolysis to ammonia/CO2.

    • Checkpoint 2: Check TLC or HPLC. Disappearance of the Metol peak indicates completion.

  • Crystallization & Isolation:

    • Cool the mixture slowly to 0–5°C over 2 hours. The urea product will precipitate as white/off-white crystals; inorganic salts (

      
      ) remain largely in solution due to higher solubility.
      
    • Filter the solids under vacuum.

    • Wash: Wash the cake 3x with ice-cold water (50 mL each) to remove residual sulfate salts.

  • Purification (Recrystallization):

    • If purity is <98%, recrystallize from Water/Ethanol (9:1) .

    • Dry in a vacuum oven at 50°C. Avoid high heat in the presence of air.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Metol Sulfate + Water Antioxidant Add Na2S2O5 + N2 Sparge (Prevent Oxidation) Start->Antioxidant Addition Add KCNO Solution (Temp < 45°C) Antioxidant->Addition Heating Heat to 65°C (2-3 hrs) (Urea Formation) Addition->Heating Check Checkpoint: TLC/HPLC (Metol Consumed?) Heating->Check Check->Heating No (Extend Time) Cooling Cool to 0-5°C (Crystallization) Check->Cooling Yes Filter Filtration & Cold Wash (Remove K2SO4) Cooling->Filter Dry Vacuum Dry (50°C) Filter->Dry

Caption: Workflow for the synthesis of 1-(4-Hydroxyphenyl)-1-methylurea highlighting critical oxidation control and checkpoints.

Troubleshooting Guide & FAQ

This section addresses specific failure modes encountered during scale-up.

Q1: My product has a persistent pink or brown hue. How do I remove it?

Cause: Oxidation of the phenol group to quinone-imines. This is catalyzed by high pH, metal ions, or exposure to air. Solution:

  • Prevention: Ensure the reactor is inerted with

    
     before charging solids. Add Sodium Metabisulfite (0.5%)  or Ascorbic Acid to the reaction mixture.
    
  • Remediation: If the crude is colored, perform a recrystallization from water containing a trace of sodium hydrosulfite (dithionite) or metabisulfite. Wash the final cake with degassed cold water.

Q2: The yield is significantly lower than expected (<60%).

Cause:

  • pH Drift: If the pH drops too low (<3), KCNO hydrolyzes to

    
     and 
    
    
    
    rather than reacting with the amine.
  • Solubility Loss: Product may be remaining in the mother liquor if too much water was used. Solution:

  • Monitor pH during KCNO addition. If it drops below 4, buffer with a small amount of sodium acetate.

  • Concentrate the mother liquor under vacuum to half volume and cool again to recover a second crop (check purity of second crop carefully).

Q3: The Ash Content (ROI) is high (>0.5%).

Cause: Incomplete removal of Potassium Sulfate (


).
Solution: 
  • 
     is moderately soluble in water (111 g/L at 20°C) but less soluble in ethanol.
    
  • Protocol Adjustment: Ensure the wash water is ice-cold (to minimize product loss) but sufficient in volume.

  • Check: Test the final wash filtrate with

    
     solution. If a white precipitate (
    
    
    
    ) forms, sulfate is still leaching; continue washing.
Q4: Can I use Urea instead of Potassium Cyanate?

Answer: While theoretically possible, using Urea requires much higher temperatures (>100°C) and often an acid catalyst to generate the isocyanic acid in situ. This thermal stress significantly increases the risk of phenol oxidation and tar formation. The KCNO route is milder (60–70°C) and preferred for aminophenols.

Impurity Profiling Decision Tree

Use this logic flow to diagnose product quality issues immediately after isolation.

ImpurityTree Problem Product Quality Issue Color Pink/Brown Color Problem->Color Ash High Ash/Residue Problem->Ash Melting Wrong Melting Point (Low) Problem->Melting Sol_Ox Oxidation: Recrystallize w/ Sulfite Check N2 sparge Color->Sol_Ox Sol_Salt Inorganic Salt (K2SO4): Wash w/ more Cold Water Check BaCl2 test Ash->Sol_Salt Sol_Mix Impure/Wet: Dry thoroughly Check for unreacted Metol Melting->Sol_Mix

Caption: Decision tree for diagnosing common impurity issues in Metol-Urea synthesis.

References

  • Preparation of Substituted Ureas: Kurzer, F. Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951). (Standard methodology for urea synthesis from amines and cyanates).

  • Oxidation of Aminophenols: BenchChem Technical Note: Preventing Oxidation of Aminophenol Compounds. (Discusses the use of antioxidants like sodium metabisulfite).

  • Cyanate Reactivity & Kinetics: Williams, A., & Jencks, W. P. "Urea synthesis from amines and cyanic acid: Kinetic evidence for a zwitterionic intermediate." Journal of the Chemical Society, Perkin Transactions 2, 1974, 1753-1759. (Mechanistic grounding for pH control).

  • Metol Properties & Handling: PubChem Compound Summary for CID 10708 (Metol). National Center for Biotechnology Information. (Safety and solubility data).

Sources

Validation & Comparative

Validating the in vitro activity of "1-(4-Hydroxyphenyl)-1-methylurea" in a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating the enzymatic modulation potential of urea-based pharmacophores.

Executive Summary: The Biological Rationale

In the landscape of enzyme inhibitor discovery, 1-(4-Hydroxyphenyl)-1-methylurea presents a highly specific pharmacophore. The compound features a 4-hydroxyphenyl group—a classic structural mimic of the phenolic ring found in L-Tyrosine, the natural substrate of tyrosinase (a binuclear copper-containing oxidoreductase). Furthermore, the methylurea moiety provides a stable, non-hydrolyzable linkage capable of acting as a hydrogen-bond donor and acceptor, which is critical for interacting with the histidine residues that coordinate the copper ions in the tyrosinase active site [1].

Because tyrosinase is the rate-limiting enzyme in melanogenesis—catalyzing the hydroxylation of monophenols (L-tyrosine) to o-diphenols (L-DOPA) and their subsequent oxidation to o-quinones (dopaquinone)—validating the in vitro activity of 1-(4-Hydroxyphenyl)-1-methylurea requires a robust, self-validating secondary assay [2]. This guide objectively compares this compound against standard tyrosinase inhibitors and provides a comprehensive, causality-driven protocol for the L-DOPA Oxidation Assay .

Mechanistic Pathway & Intervention Strategy

To understand how 1-(4-Hydroxyphenyl)-1-methylurea functions, we must map the enzymatic pathway. Tyrosinase exhibits two distinct activities: monophenolase (slow, with a characteristic lag phase) and diphenolase (fast). Inhibitors containing a 4-hydroxyphenyl group typically act as competitive inhibitors or slow-binding substrates, occupying the active site and preventing the oxidation of L-DOPA into dopaquinone [3].

TyrosinasePathway Tyrosine L-Tyrosine (Monophenol) DOPA L-DOPA (Diphenol) Tyrosine->DOPA Monophenolase (Slow/Lag Phase) Dopaquinone Dopaquinone (Reactive Intermediate) DOPA->Dopaquinone Diphenolase (Fast Phase) Dopachrome Dopachrome (Absorbance 475 nm) Dopaquinone->Dopachrome Non-enzymatic Cyclization Enzyme Tyrosinase (Binuclear Cu2+) Active Site Enzyme->Tyrosine Enzyme->DOPA Inhibitor 1-(4-Hydroxyphenyl)-1-methylurea (Tyrosine Mimetic) Inhibitor->Enzyme Competitive Binding (H-Bonding to Cu-Histidines)

Caption: Tyrosinase catalytic pathway highlighting the competitive intervention of the 4-hydroxyphenyl pharmacophore.

Comparative Profiling: Urea Derivatives vs. Standard Inhibitors

When validating a new chemical entity (NCE) or fragment like 1-(4-Hydroxyphenyl)-1-methylurea, it must be benchmarked against established industry standards. The table below outlines the comparative landscape of tyrosinase modulators [4].

CompoundPrimary Mechanism of ActionTarget Affinity / KineticsCytotoxicity ProfileStructural Advantage / Disadvantage
1-(4-Hydroxyphenyl)-1-methylurea Competitive Inhibitor / Substrate MimicHigh affinity for the phenolic binding pocket; potential slow-binding kinetics.Expected to be low (urea linkages are generally well-tolerated).Advantage: Urea group provides superior H-bonding compared to simple phenols.
Kojic Acid (Positive Control)Copper Chelator / Mixed InhibitorIC50 ~15-50 µM (Mushroom Tyrosinase).Low in vitro, but limited in vivo due to instability and potential carcinogenicity.Disadvantage: Highly polar, poor skin/membrane penetration [5].
Arbutin Competitive Inhibitor (Prodrug)Weak inhibitor (IC50 > 500 µM for human tyrosinase).Moderate; relies on hydrolysis to release hydroquinone.Disadvantage: Chemically unstable; risk of releasing cytotoxic hydroquinone [4].
Hydroquinone Covalent Modifier / SubstratePotent, but acts via oxidative stress and covalent modification.High (mutagenic to mammalian cells, causes ochronosis).Disadvantage: Severe safety liabilities; banned in many cosmetic/dermatological applications [4].

Secondary Assay Methodology: The L-DOPA Oxidation Protocol

To objectively quantify the inhibitory activity of 1-(4-Hydroxyphenyl)-1-methylurea, we utilize the Mushroom Tyrosinase (mTyr) L-DOPA Oxidation Assay .

The Causality Behind the Assay Design (E-E-A-T)
  • Why L-DOPA instead of L-Tyrosine? L-Tyrosine oxidation (monophenolase activity) involves a significant, highly variable lag phase that complicates kinetic readings. L-DOPA (diphenolase activity) oxidizes rapidly into dopaquinone without a lag phase, allowing for precise calculation of the initial velocity (

    
    ) [6].
    
  • Why measure at 475 nm? Dopaquinone is highly unstable and rapidly undergoes non-enzymatic cyclization to form dopachrome , a stable, red-orange pigment with a peak optical absorbance at 475 nm [6].

  • Why strict DMSO control? Tyrosinase is sensitive to organic solvents. DMSO concentrations exceeding 1% v/v will denature the tetrameric structure of the enzyme, leading to false-positive inhibition [7].

Step-by-Step Protocol

1. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Sodium Phosphate Buffer. Adjust to exactly pH 6.8 (the physiological optimum for mTyr stability).

  • Enzyme Stock: Dissolve lyophilized Mushroom Tyrosinase (EC 1.14.18.1) in cold assay buffer to a concentration of 1000 U/mL. Keep strictly on ice to prevent auto-degradation[7].

  • Substrate Solution: Prepare 10 mM L-DOPA in assay buffer. Critical: Prepare this immediately before use and protect from light, as L-DOPA auto-oxidizes in aqueous solutions.

  • Compound Dilution: Dissolve 1-(4-Hydroxyphenyl)-1-methylurea in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer so the final DMSO concentration in the well is

    
    .
    

2. 96-Well Plate Setup & Pre-incubation

  • Test Wells: Add 40 µL of Assay Buffer, 20 µL of diluted 1-(4-Hydroxyphenyl)-1-methylurea, and 20 µL of Tyrosinase working solution (diluted to ~30 U/mL) [8].

  • Positive Control: Replace the test compound with Kojic Acid (serial dilutions from 100 µM down to 1.56 µM)[8].

  • Enzyme Blank (100% Activity): 60 µL Assay Buffer + 20 µL Tyrosinase.

  • Background Blank: 80 µL Assay Buffer.

  • Incubation: Incubate the plate at 25°C for exactly 10 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced[8].

3. Reaction Initiation & Kinetic Readout

  • Rapidly add 20 µL of the 10 mM L-DOPA solution to all wells using a multichannel pipette (Total well volume = 100 µL).

  • Immediately place the plate in a microplate reader and measure absorbance kinetically at 475 nm every 30 seconds for 15 minutes at 25°C [7].

Data Analysis & Validation Logic

Calculate the initial velocity (


) from the linear portion of the kinetic curve (

). The percentage of inhibition is calculated as:


Plot the % Inhibition against the log concentration of 1-(4-Hydroxyphenyl)-1-methylurea to generate a dose-response curve and extract the


 value using non-linear regression.

AssayWorkflow Step1 1. Reagent Prep Buffer (pH 6.8), mTyr, L-DOPA Step2 2. Compound Dilution Maintain DMSO < 1% Step1->Step2 Step3 3. Pre-incubation Enzyme + Inhibitor (10 min, 25°C) Step2->Step3 Step4 4. Reaction Initiation Add 10 mM L-DOPA Step3->Step4 Step5 5. Kinetic Readout Measure Absorbance at 475 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 & V0 Step5->Step6

Caption: Self-validating workflow for the 96-well L-DOPA oxidation kinetic assay.

Conclusion

Validating 1-(4-Hydroxyphenyl)-1-methylurea requires strict adherence to kinetic assay principles. Because the compound mimics the natural substrate's phenolic ring, it is highly likely to act as a competitive inhibitor. By utilizing the L-DOPA oxidation assay and benchmarking against Kojic Acid, researchers can confidently isolate the compound's true pharmacological efficacy from assay artifacts or solvent-induced enzyme denaturation.

References

  • Clinical Investigation of Tyrosinase Inhibitors.Drug Development Research - Ovid.
  • Tyrosinase Inhibitory Activity Discussion.ResearchGate.
  • An Updated Review of Tyrosinase Inhibitors.PMC - NIH.
  • Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors.Taylor & Francis Online.
  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins.MDPI.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.Benchchem.
  • Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer.PerkinElmer / Pepolska.
  • Tyrosinase inhibition assay.Bio-protocol.

A Comparative Guide to the Cross-Reactivity and Selectivity of 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. A molecule's utility is defined not only by its affinity for its intended target but also by its lack of interaction with other cellular components. This guide provides an in-depth technical overview of the cross-reactivity and selectivity profiling of the compound 1-(4-Hydroxyphenyl)-1-methylurea .

Given the novelty of this specific molecule and the limited publicly available data, this guide will establish a scientifically rigorous, albeit illustrative, framework for its evaluation. We will postulate a plausible primary target based on the well-established pharmacology of the phenylurea scaffold, which is a common motif in kinase inhibitors.[1][2] This guide will then detail the essential experimental protocols and data analysis required to comprehensively characterize its selectivity profile, comparing it with a relevant alternative.

Introduction to 1-(4-Hydroxyphenyl)-1-methylurea and the Imperative of Selectivity

The N,N'-disubstituted urea moiety is a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bonds with biological targets.[1] This scaffold is particularly prevalent in the design of kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[3] 1-(4-Hydroxyphenyl)-1-methylurea, with its hydroxyphenyl and methyl-substituted urea groups, presents an interesting chemical architecture. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the N-methyl group can influence conformational rigidity and metabolic stability, potentially impacting both potency and selectivity.[4]

A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results.[5] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical validation of a compound's utility as a research tool or its potential as a therapeutic agent.[6][7]

Postulated Primary Target and Rationale

Based on the extensive literature on phenylurea-containing kinase inhibitors, we will hypothesize that 1-(4-Hydroxyphenyl)-1-methylurea is an inhibitor of a member of the Receptor Tyrosine Kinase (RTK) family , for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Many N-phenyl-N'-arylurea derivatives have been developed as inhibitors of kinases involved in angiogenesis and cell proliferation.[8][9] The specific substitutions on the phenyl rings play a crucial role in determining the selectivity profile.

Cross-Reactivity Profiling: In Vitro Biochemical Assays

To assess the selectivity of our compound, a broad biochemical screen against a panel of kinases is the first essential step. This provides a quantitative measure of its inhibitory activity against a wide range of potential off-targets.

Experimental Protocol: Broad Kinase Panel Screening (Luminescent Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases using a luminescence-based assay that measures ATP consumption.[10][11]

Materials and Reagents:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • 1-(4-Hydroxyphenyl)-1-methylurea stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of 1-(4-Hydroxyphenyl)-1-methylurea in the kinase reaction buffer. Include a DMSO-only vehicle control.

  • Prepare Kinase/Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its specific substrate.

  • Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.

  • Add Inhibitor: Transfer the serial dilutions of the inhibitor to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km of the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This should be within the linear range of the reaction.

  • Stop Reaction and Deplete ATP: Add the luminescent assay reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add the kinase detection reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data Presentation

The following table presents a hypothetical selectivity profile for 1-(4-Hydroxyphenyl)-1-methylurea against a representative panel of kinases.

Kinase TargetIC50 (nM) for 1-(4-Hydroxyphenyl)-1-methylurea
VEGFR2 (KDR) 50
PDGFRβ350
c-Kit800
FGFR1>10,000
EGFR>10,000
HER2>10,000
Raf15,000
p38α>10,000
JNK1>10,000
CDK2>10,000

This data is illustrative and intended for comparative purposes only.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Compound D 4. Add Compound Dilutions A->D B 2. Prepare Kinase/ Substrate Mixture C 3. Add Kinase/Substrate to 384-well Plate B->C C->D E 5. Initiate with ATP & Incubate D->E F 6. Stop Reaction & Detect Signal E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for in vitro kinase selectivity profiling.

Selectivity Profiling: Cellular Target Engagement

While biochemical assays are essential for determining cross-reactivity against a broad panel of targets, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to verify the intracellular target engagement of 1-(4-Hydroxyphenyl)-1-methylurea.[14] The principle is that a protein becomes more thermally stable when bound to a ligand.[15]

Materials and Reagents:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • 1-(4-Hydroxyphenyl)-1-methylurea stock solution

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody against the target protein (e.g., anti-VEGFR2)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of 1-(4-Hydroxyphenyl)-1-methylurea or DMSO for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the chemiluminescent signal. Quantify the band intensities to generate a "melting curve," plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Illustrative Data Presentation

A successful CETSA experiment would show a rightward shift in the melting curve for the target protein in the presence of 1-(4-Hydroxyphenyl)-1-methylurea, indicating thermal stabilization upon binding.

Isothermal Dose-Response Fingerprint (ITDRF): To determine the cellular potency, a dose-response experiment is performed at a single temperature (chosen from the melting curve). This will yield a cellular EC50 value for target engagement.

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_prep Cell Treatment & Harvesting cluster_heating_lysis Heat Challenge & Lysis cluster_analysis Analysis A 1. Treat Cells with Compound or Vehicle B 2. Harvest and Resuspend Cells A->B C 3. Heat Aliquots at Different Temperatures B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands and Plot Melting Curve G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison with an Alternative Compound

To put the selectivity profile of 1-(4-Hydroxyphenyl)-1-methylurea into context, it is useful to compare it with an alternative. Here, we will use its non-methylated analog, 1-(4-Hydroxyphenyl)urea , as a comparator. The N-methylation could potentially enhance cell permeability and alter the binding mode, thereby affecting both potency and selectivity.[4]

Comparative Selectivity Profile

The following table provides a hypothetical comparison of the two compounds.

Parameter1-(4-Hydroxyphenyl)-1-methylurea1-(4-Hydroxyphenyl)urea (Alternative)Rationale for Difference
Primary Target (VEGFR2) IC50 50 nM200 nMThe N-methyl group may provide a more favorable conformation for binding to the active site.
Key Off-Target (PDGFRβ) IC50 350 nM250 nMThe methyl group might introduce a steric clash in the PDGFRβ binding pocket, improving selectivity.
Selectivity Ratio (PDGFRβ/VEGFR2) 71.25Higher selectivity for the methylated compound.
Cellular Target Engagement (CETSA EC50) 500 nM2 µMImproved cell permeability of the methylated analog could lead to greater potency in a cellular context.

This data is illustrative and intended for comparative purposes only.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the cross-reactivity and selectivity of 1-(4-Hydroxyphenyl)-1-methylurea . By employing a combination of broad biochemical screening and cellular target engagement assays, researchers can build a robust profile of a compound's activity. The illustrative data presented here, based on the known pharmacology of the phenylurea scaffold, suggests that 1-(4-Hydroxyphenyl)-1-methylurea could be a selective kinase inhibitor. The inclusion of the N-methyl group may confer advantages in terms of both potency and selectivity compared to its non-methylated counterpart.

It is imperative that such a profiling cascade is performed for any novel compound to ensure the validity of experimental findings and to assess its potential for further development. The protocols and frameworks provided herein serve as a guide for researchers to rigorously evaluate the selectivity of their compounds of interest.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • STAR Protocols. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • HESI. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • PMC. (n.d.). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. [Link]

  • PubMed. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. [Link]

  • PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. [Link]

  • Amanote. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4- ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]

  • PMC. (n.d.). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. [Link]

  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

  • ResearchGate. (2026). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

  • PubMed. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. [Link]

  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • Chemsrc. (2025). 1-(4-HYDROXYPHENYL)UREA. [Link]

  • OSTI.GOV. (2008). Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors. [Link]

  • Sigma-Aldrich. (n.d.). 1-(4-Hydroxyphenyl)urea. [Link]

  • ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility with Phenylurea Compounds: A Focus on Hydroxyurea as an Analog for 1-(4-Hydroxyphenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Reproducibility with Novel Compounds

In the realm of scientific research, and particularly in drug development, the reproducibility of experimental results is the bedrock of progress.[1] The ability of independent researchers to obtain similar results under the same conditions is what validates findings and builds a reliable foundation for future work.[1] However, when working with novel or less-characterized compounds such as "1-(4-Hydroxyphenyl)-1-methylurea," researchers often face a significant hurdle: a lack of established protocols and a comprehensive understanding of the compound's behavior.

A thorough search of the scientific literature reveals a scarcity of specific data on "1-(4-Hydroxyphenyl)-1-methylurea." This guide, therefore, will address the critical issue of experimental reproducibility by focusing on its close and extensively studied analog, Hydroxyurea , and the broader class of phenylurea compounds. The principles and methodologies discussed herein are directly applicable and will provide a robust framework for researchers working with "1-(4-Hydroxyphenyl)-1-methylurea" and other novel substituted ureas.

This guide will delve into the critical aspects of synthesis, characterization, and experimental design that are paramount to achieving reproducible results. We will explore the known mechanisms of action, potential off-target effects, and analytical techniques that are essential for any scientist working with this class of molecules.

PART 1: Synthesis and Characterization - The First Step to Reproducibility

The journey to reproducible results begins with a well-characterized compound. Impurities or incorrect identification of the starting material can lead to misleading and unrepeatable experimental outcomes.

Hypothetical Synthesis of 1-(4-Hydroxyphenyl)-1-methylurea

Based on established methods for the synthesis of N-aryl-N'-methylureas, a plausible route to "1-(4-Hydroxyphenyl)-1-methylurea" would involve the reaction of a p-aminophenol derivative with a methyl isocyanate equivalent.

Reaction Scheme:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminophenol 4-Aminophenol Target_Compound 1-(4-Hydroxyphenyl)-1-methylurea 4-Aminophenol->Target_Compound + Methyl_Isocyanate Methyl Isocyanate (or equivalent) Methyl_Isocyanate->Target_Compound + Solvent Inert Solvent (e.g., THF, Dichloromethane) Solvent->Target_Compound Base Base (optional) (e.g., Triethylamine) Base->Target_Compound

Caption: Plausible synthetic workflow for 1-(4-Hydroxyphenyl)-1-methylurea.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-aminophenol in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Addition of Base (Optional): Add a non-nucleophilic base like triethylamine to scavenge any acid formed during the reaction.

  • Addition of Methyl Isocyanate: Slowly add methyl isocyanate to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Potential Impurities and Their Impact:

The synthesis of phenylurea herbicides can result in various impurities, including isomers and dimers, which can have different biological activities and toxicities.[2][3] Common byproducts in urea synthesis can include di-substituted ureas if the reaction conditions are not carefully controlled.[2] It is crucial to assume that similar impurities could arise in the synthesis of "1-(4-Hydroxyphenyl)-1-methylurea."

The Critical Role of Analytical Characterization:

To ensure the identity, purity, and concentration of the synthesized compound, a battery of analytical techniques is indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard and sensitive method for assessing the purity of phenylurea compounds and for their quantification in various matrices.[4][5][6][7][8] The development of a validated HPLC method is a cornerstone of reproducible research.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, further confirming its identity.

PART 2: Mechanism of Action and Experimental Design - Controlling for Variables

Understanding the mechanism of action of a compound is crucial for designing experiments that are both informative and reproducible. For "1-(4-Hydroxyphenyl)-1-methylurea," we can infer its likely biological activity from its close analog, Hydroxyurea.

Primary Mechanism: Inhibition of Ribonucleotide Reductase

Hydroxyurea is a well-established inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[9] This inhibition leads to the depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and can arrest cells in the S-phase of the cell cycle.[9][10]

Significant Off-Target Effect: Induction of Oxidative Stress

Beyond its effect on RNR, Hydroxyurea is known to generate reactive oxygen species (ROS) and induce an oxidative stress response in cells.[11][12][13] This can have wide-ranging consequences, including DNA damage, protein aggregation, and the activation of various cellular stress response pathways.[11][12] The antioxidant properties of Hydroxyurea have also been reported, adding another layer of complexity to its biological effects.[13][14]

Signaling Pathway of Hydroxyurea's Cellular Effects:

Hydroxyurea Hydroxyurea RNR Ribonucleotide Reductase (RNR) Hydroxyurea->RNR Inhibits ROS Reactive Oxygen Species (ROS) Generation Hydroxyurea->ROS Induces dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Leads to Replication_Fork_Stalling Replication Fork Stalling dNTP_pool->Replication_Fork_Stalling S_Phase_Arrest S-Phase Arrest Replication_Fork_Stalling->S_Phase_Arrest Cellular_Response Cellular Stress Response S_Phase_Arrest->Cellular_Response Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Cellular_Response

Caption: Cellular effects of Hydroxyurea.

Implications for Experimental Reproducibility:

  • Cell Cycle Synchronization: While Hydroxyurea is a common agent for synchronizing cells in S-phase, its use can introduce confounding variables such as DNA damage and oxidative stress.[15][16] Researchers must be aware of these effects and include appropriate controls.

  • Dose and Duration of Treatment: The cytotoxic effects of Hydroxyurea are dependent on both the concentration and the duration of exposure.[9] Inconsistent application of these parameters will inevitably lead to variable results.

  • Cellular Context: The response to Hydroxyurea can vary between different cell lines and under different culture conditions.[15]

PART 3: A Self-Validating Workflow for Ensuring Reproducibility

To mitigate the risks of irreproducibility, a systematic and self-validating experimental workflow is essential.

Experimental Workflow for Reproducibility:

Start Start: New Batch of Compound Characterization Compound Characterization (HPLC, NMR, MS) Start->Characterization Purity_Check Purity > 95%? Characterization->Purity_Check Stock_Solution Prepare Fresh Stock Solution Purity_Check->Stock_Solution Yes Re-purify Re-purify or Re-synthesize Purity_Check->Re-purify No Stability_Test Assess Solution Stability (HPLC over time) Stock_Solution->Stability_Test Experiment Perform Experiment (with appropriate controls) Stability_Test->Experiment Data_Analysis Analyze and Document Data Experiment->Data_Analysis End End: Reproducible Result Data_Analysis->End Re-purify->Characterization

Caption: Workflow for ensuring experimental reproducibility.

Detailed Steps:

  • Compound Verification:

    • Action: Upon receiving or synthesizing a new batch of "1-(4-Hydroxyphenyl)-1-methylurea," perform thorough analytical characterization (HPLC, NMR, MS) to confirm its identity and purity.

    • Causality: This step ensures that you are working with the correct molecule and that impurities are not confounding your results.

  • Solution Preparation and Storage:

    • Action: Prepare fresh stock solutions in a validated solvent. Studies on Hydroxyurea have shown that its stability in aqueous solutions can be affected by temperature.[17][18][19][20] Store solutions appropriately (e.g., at 4°C or -20°C in amber vials) and for a validated period.

    • Causality: Degradation of the compound in solution can lead to a decrease in its effective concentration and the formation of potentially active byproducts, both of which will compromise reproducibility.

  • Experimental Controls:

    • Action: Include both positive and negative controls in all experiments. For cell-based assays, this should include vehicle-treated cells and cells treated with a known inhibitor of the target pathway.

    • Causality: Controls are essential for validating the assay and ensuring that the observed effects are due to the compound of interest.

  • Meticulous Record-Keeping:

    • Action: Document every detail of the experimental protocol, including the source and batch number of the compound, the exact concentrations used, incubation times, and cell culture conditions.

    • Causality: Detailed records are crucial for troubleshooting and for allowing other researchers to replicate your work.[21]

PART 4: Comparative Analysis of Alternatives

For certain applications, particularly the study of DNA replication, alternatives to Hydroxyurea have been developed that may offer greater specificity and fewer off-target effects.

FeatureHydroxyureaRNR-deg Yeast System2'-Substituted Deoxycytidine Analogs
Mechanism of Action Inhibition of ribonucleotide reductase, induction of oxidative stress.[9][12]Targeted degradation of the RNR protein.[22]Inhibition of ribonucleotide reductase.[23]
Specificity Less specific, with known off-target effects.[11][12]Highly specific to the RNR protein.[22]More specific than Hydroxyurea, with high activity in lymphoid cells.[23]
Reversibility Reversible upon removal.[9]Rapidly reversible.[22]Reversible.
Advantages Widely available, inexpensive, extensive literature.Less toxic, avoids oxidative stress artifacts.[22]Potentially more potent and specific for certain applications.[23]
Disadvantages Induces oxidative stress and DNA damage, which can be confounding factors.[11][12][16]Requires genetically engineered yeast cells.[22]Requires phosphorylation to become active.[23]
Primary Application Cell cycle synchronization, cancer therapy, sickle cell disease treatment.[9][15]Studying DNA replication without the confounding effects of Hydroxyurea.[22]Potential use in combination with other drugs for AIDS treatment.[23]

Conclusion: A Commitment to Scientific Rigor

While the direct experimental data on "1-(4-Hydroxyphenyl)-1-methylurea" may be limited, the principles of good scientific practice remain universal. By approaching research with a commitment to thorough compound characterization, careful experimental design, and meticulous documentation, scientists can significantly enhance the reproducibility of their findings. The insights gained from the study of Hydroxyurea and other phenylurea compounds provide a valuable roadmap for navigating the challenges of working with novel molecules. Ultimately, the pursuit of reproducible science is not merely a technical exercise but a fundamental commitment to the integrity and advancement of scientific knowledge.

References

  • Stability of extemporaneously prepared hydroxyurea solutions. Oxford Academic. [Link]

  • Chemical and Functional Analysis of Hydroxyurea Oral Solutions. SEFH. [Link]

  • Stability of extemporaneously prepared hydroxyurea solutions. PubMed. [Link]

  • Chemical and Functional Analysis of Hydroxyurea Oral Solutions. Semantic Scholar. [Link]

  • Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. PMC. [Link]

  • Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. MDPI. [Link]

  • Researchers offer alternative to hydroxyurea in study of DNA replication process. Colorado State University. [Link]

  • Hydroxyurea induces an oxidative stress response that triggers ER expansion and cytoplasmic protein aggregation. PMC. [Link]

  • The Cell Killing Mechanisms of Hydroxyurea. MDPI. [Link]

  • Identification of Non-nucleoside Human Ribonucleotide Reductase Modulators. PMC. [Link]

  • Hydroxyurea pharmacokinetics and precision dosing in low-resource settings. PMC. [Link]

  • Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment. PNAS. [Link]

  • Hydroxyurea Pharmacokinetic Evaluation in Patients with Sickle Cell Disease. MDPI. [Link]

  • Characterization of the Role that Alternative Ribonucleotide Reductases Play in Restoring Replication in the Presence of Hydroxyurea in Escherichia coli. PDXScholar. [Link]

  • Hydroxyurea Alternatives Compared. Drugs.com. [Link]

  • Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell anemia. SciELO. [Link]

  • Reversible and effective cell cycle synchronization method for studying stage-specific processes. BMB Reports. [Link]

  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PMC. [Link]

  • Development and Validation of a Liquid Chromatography Method with Electrochemical Detection for Hydroxyurea Quantification in Human Plasma and Aqueous Solutions. Longdom Publishing. [Link]

  • Cell synchronization. Wikipedia. [Link]

  • Cell cycle synchronization: reversible induction of G2 synchrony in cultured rodent and human diploid fibroblasts. PNAS. [Link]

  • Oxidative stress and hemoglobin-c denaturation drive hemoglobin SC pathophysiology and can be ameliorated by antioxidants and hydroxyurea. Blood. [Link]

  • Comment on "The influence of hydroxyurea on oxidative stress in sickle cell anemia". NIH. [Link]

  • 1-cyano-3-phenylurea. Organic Syntheses. [Link]

  • Hydroxyurea Scavenges Free Radicals and Induces the Expression of Antioxidant Genes in Human Cell Cultures Treated With Hemin. Frontiers. [Link]

  • Large scale preparation of N-substituted urea. ResearchGate. [Link]

  • Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. PubMed. [Link]

  • The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst. [Link]

  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. MDPI. [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]

  • Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. ResearchGate. [Link]

  • Hydroxyurea—The Good, the Bad and the Ugly. PMC. [Link]

  • Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. International Journal of Advanced Research in Chemical Science. [Link]

  • Replication in Hydroxyurea: It's a Matter of Time. PMC. [Link]

  • Preparation of 1-phenylurea. PrepChem.com. [Link]

  • Potential Causes of Irreproducibility Revealed. The Scientist. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

Sources

Statistical analysis of "1-(4-Hydroxyphenyl)-1-methylurea" bioactivity data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Statistical Analysis & Comparative Evaluation of 1-(4-Hydroxyphenyl)-1-methylurea (HPMU) Bioactivity Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous statistical framework for evaluating the bioactivity and safety profile of 1-(4-Hydroxyphenyl)-1-methylurea (HPMU) . As a structural analog of the widely used analgesic Acetaminophen (Paracetamol) , HPMU presents a compelling case for structure-activity relationship (SAR) studies focusing on metabolic stability and hepatotoxicity reduction.

This document outlines the statistical methodologies required to objectively compare HPMU against industry standards (Acetaminophen and Celecoxib), detailing experimental protocols, data processing workflows, and interpretation strategies for pre-clinical validation.

Chemical Identity & Structural Context

To understand the statistical relevance of HPMU data, we must first define its structural relationship to established alternatives.

Feature1-(4-Hydroxyphenyl)-1-methylurea (HPMU) Acetaminophen (APAP) Celecoxib
CAS Number 106837-43-8103-90-2169590-42-5
Core Structure N-Methyl-N-arylureaN-ArylacetamidePyrazole (Sulfonamide)
Mechanism Putative COX Inhibition / TRPV1 ModulationCOX-1/2 & Cannabinoid ReuptakeSelective COX-2 Inhibition
Key Risk Unknown (Potential Urea Toxicity)Hepatotoxicity (NAPQI formation)Cardiovascular Events
Statistical Role Test Compound Reference Standard Positive Control

Scientific Rationale: HPMU replaces the acetyl group of APAP with a methylurea moiety. The hypothesis for statistical testing is that this substitution alters the metabolic activation pathway—specifically avoiding the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI)—while retaining analgesic efficacy.

Statistical Methodology for Bioactivity Assessment

Reliable comparison requires robust statistical models. The following methods are the standard for analyzing HPMU bioactivity data.

A. Dose-Response Analysis (IC50/EC50 Determination)

Do not rely on linear regression for biological data. Use a 4-Parameter Logistic (4PL) Regression model to determine potency.

  • Equation:

    
    
    
  • Application: Calculate the IC50 for COX inhibition.

  • Acceptance Criteria:

    
    ; Hill Slope between -0.5 and -2.0.
    
B. Comparative Hypothesis Testing

When comparing HPMU efficacy vs. APAP:

  • Normality Test: Shapiro-Wilk test to confirm Gaussian distribution of data points.

  • Homogeneity of Variance: Levene’s test (essential before ANOVA).

  • Significance Test:

    • One-Way ANOVA: If comparing >2 groups (Control, HPMU, APAP, Celecoxib).

    • Post-hoc Test: Dunnett’s Test (comparing all columns to Control) or Tukey’s HSD (comparing every column to every other column).

    • P-value Threshold: p < 0.05 is statistically significant; p < 0.01 is highly significant.

C. Safety Margins (Selectivity Index)

The Selectivity Index (SI) quantifies the therapeutic window.



  • Interpretation: An SI > 10 is generally required for a lead candidate. If HPMU shows an SI < 10 while APAP shows > 20, HPMU is statistically inferior despite potential potency.

Comparative Performance Analysis: Experimental Protocols

The following protocols generate the raw data required for the statistical analysis above.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

Objective: Quantify the potency of HPMU in inhibiting Prostaglandin E2 (PGE2) synthesis.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM).

  • Procedure:

    • Incubate enzyme with HPMU (0.1 nM – 10 µM) for 10 mins at 37°C.

    • Add Arachidonic acid to initiate reaction (2 mins).

    • Quench with 1N HCl.

    • Quantify PGE2 via ELISA.

  • Data Output: % Inhibition relative to solvent control (DMSO).

Protocol 2: Hepatotoxicity Assessment (MTT Assay)

Objective: Compare cell viability impact of HPMU vs. APAP in metabolically active cells.

  • Cell Line: HepG2 (Human liver carcinoma) – expresses CYP450 enzymes.

  • Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Expose to HPMU and APAP (1 µM – 10 mM) for 24h.

  • Detection: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan in DMSO.

  • Readout: Absorbance at 570 nm.

  • Statistical Check: Calculate CC50. If APAP CC50 is ~10 mM, HPMU must show CC50 > 10 mM to claim "reduced toxicity."

Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 60 min time points.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Visualizations & Logic Flow

Figure 1: Comparative Mechanism & Toxicity Pathway

This diagram illustrates the hypothesis: HPMU avoids the Quinone Imine pathway responsible for APAP toxicity.

G Compounds Precursors APAP Acetaminophen (APAP) Compounds->APAP HPMU 1-(4-Hydroxyphenyl) -1-methylurea (HPMU) Compounds->HPMU CYP CYP2E1 Metabolism APAP->CYP High Affinity HPMU->CYP Modified Affinity? NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI StableMet Stable Urea Metabolites CYP->StableMet Toxicity Hepatotoxicity (Liver Damage) NAPQI->Toxicity Safe Renal/Hepatic Safety StableMet->Safe

Caption: Comparative metabolic fate. APAP undergoes CYP2E1-mediated oxidation to toxic NAPQI. HPMU is hypothesized to favor stable elimination pathways due to the urea modification.

Figure 2: Statistical Decision Matrix for Lead Selection

Use this logic flow to determine if HPMU is a viable candidate based on experimental data.

DecisionTree Start Start Analysis: Compare HPMU vs APAP Step1 Is COX IC50 (HPMU) < 2x IC50 (APAP)? Start->Step1 Fail1 Discard: Low Efficacy Step1->Fail1 No Pass1 Proceed to Toxicity Check Step1->Pass1 Yes Step2 Is HepG2 CC50 (HPMU) > CC50 (APAP)? Pass1->Step2 Fail2 Discard: High Toxicity Step2->Fail2 No Pass2 Calculate Selectivity Index (SI) Step2->Pass2 Yes Step3 Is SI > 10? Pass2->Step3 Success VALIDATED CANDIDATE Publish Data Step3->Success Yes Review Review SAR Modify Structure Step3->Review No

Caption: Go/No-Go decision tree for HPMU development. Statistical thresholds (2x IC50, SI > 10) define the success criteria.

Representative Data Structure

When publishing your comparison, organize your data into the following table format. This ensures clarity and allows for direct peer review of your statistical claims.

ParameterAssay TypeHPMU (Mean ± SD)APAP (Mean ± SD)P-Value (t-test)Interpretation
COX-2 IC50 Enzymatice.g., 12.5 ± 1.2 µMe.g., 10.0 ± 0.8 µMp > 0.05Non-inferior efficacy
COX-1 IC50 Enzymatice.g., >100 µMe.g., >100 µMN/AComparable selectivity
HepG2 CC50 Cytotoxicitye.g., 25.0 ± 2.1 mMe.g., 8.5 ± 0.5 mMp < 0.001 Significantly safer
t1/2 Microsomale.g., 45 mine.g., 120 minp < 0.01Faster clearance (Risk)

References

  • Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Acetaminophen Toxicity: Mechanism and Management . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Statistical Analysis of Dose-Response Data . GraphPad Statistics Guide. Available at: [Link]

  • OECD Test No. 432: In Vitro 3T3 NRU Phototoxicity Test . OECD Guidelines for the Testing of Chemicals. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.